Product packaging for Allyl phenyl arsinic acid(Cat. No.:CAS No. 21905-27-1)

Allyl phenyl arsinic acid

Cat. No.: B15481911
CAS No.: 21905-27-1
M. Wt: 226.10 g/mol
InChI Key: KNZSNYJBQFTWDN-UHFFFAOYSA-N
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Description

Allyl phenyl arsinic acid, with the molecular formula C9H11AsO2 , is an organoarsenic compound of interest in chemical research and development . Its structure features a phenyl group and an allyl group bonded to a central arsinic acid functional group, presenting a versatile scaffold for synthetic organic chemistry . Researchers value this compound as a potential precursor or model compound in studies concerning the environmental fate, degradation pathways, and analytical detection of organic arsenic species . Given the use of related phenylarsonic acids as feed additives, studies on compounds like this compound can contribute to a broader understanding of the behavior and treatment of organoarsenic environmental pollutants . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11AsO2 B15481911 Allyl phenyl arsinic acid CAS No. 21905-27-1

Properties

CAS No.

21905-27-1

Molecular Formula

C9H11AsO2

Molecular Weight

226.10 g/mol

IUPAC Name

phenyl(prop-2-enyl)arsinic acid

InChI

InChI=1S/C9H11AsO2/c1-2-8-10(11,12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)

InChI Key

KNZSNYJBQFTWDN-UHFFFAOYSA-N

Canonical SMILES

C=CC[As](=O)(C1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

Allyl Phenyl Arsinic Acid: A Technical Overview of Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl arsinic acid, systematically named phenyl(prop-2-enyl)arsinic acid, is an organoarsenic compound with the chemical formula C₉H₁₁AsO₂.[1] This technical guide provides a comprehensive overview of its chemical structure and bonding characteristics. Due to the limited availability of specific experimental data for this compound, this document leverages data from the closely related and structurally analogous compound, phenylarsonic acid, to provide insights into its molecular geometry and bonding. This guide also outlines a representative synthetic protocol for aryl arsonic acids and discusses the general reactivity and potential biological implications of this class of compounds.

Chemical Structure and Identification

This compound is characterized by a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (oxo group), and a hydroxyl group.

  • IUPAC Name: phenyl(prop-2-enyl)arsinic acid[1]

  • Molecular Formula: C₉H₁₁AsO₂[1]

  • SMILES: C=CC--INVALID-LINK--(C1=CC=CC=C1)O[1]

  • CAS Number: 41006-61-5[2]

The structure features a tetrahedral arsenic center, a common geometry for pentavalent arsenic compounds. The presence of both a lipophilic phenyl ring and a reactive allyl group suggests a molecule with diverse chemical properties.

Bonding and Molecular Geometry

Direct experimental data from a crystal structure analysis of this compound is not publicly available. Therefore, to provide quantitative insights into the bonding environment of the arsenic center, we present data from the X-ray crystal structure of the closely related compound, phenylarsonic acid (C₆H₅AsO(OH)₂)[3] . The substitution of a hydroxyl group in phenylarsonic acid with an allyl group in this compound is expected to have a minor impact on the bond lengths and angles directly involving the arsenic atom.

Table 1: Comparison of Selected Bond Lengths and Angles for Phenylarsonic Acid [4]

ParameterBond Length (Å)Bond Angle (°)
As=O1.6617(10)O=As-O(H)
As-O(H)1.7070(10)O=As-C
As-C1.8882(12)O(H)-As-C
O(H)-As-O(H)

Data obtained from the crystallographic study of phenylarsonic acid and may differ slightly for this compound.[4]

The arsenic atom in phenylarsonic acid exhibits a tetrahedral geometry, and it is reasonable to assume a similar arrangement for this compound.[3] The As=O bond is a double bond, while the As-OH and As-C bonds are single bonds. The bonding has significant covalent character.

Experimental Protocols

Synthesis of Phenylarsonic Acid (Representative Protocol)[1]

Materials:

  • Aniline

  • Hydrochloric acid, concentrated

  • Sodium nitrite

  • Sodium carbonate, anhydrous

  • Arsenious oxide

  • Copper sulfate, crystalline

  • Activated carbon (e.g., Norite)

  • Ice

  • Water

Procedure:

  • Preparation of Sodium Arsenite Solution: In a large round-bottomed flask equipped with a mechanical stirrer, add 1 liter of water and heat to boiling. Add 500 g of anhydrous sodium carbonate. Once dissolved, add 250 g of arsenious oxide and 11 g of crystalline copper sulfate with continuous stirring. After all solids have dissolved, cool the solution to 15°C with stirring under a stream of tap water.

  • Preparation of Benzenediazonium Chloride Solution: In a separate large beaker, prepare a mixture of 186 g of technical aniline, 400 cc of concentrated hydrochloric acid, 1 liter of water, and enough crushed ice to bring the total volume to about 3 liters. While stirring vigorously, slowly add a solution of 145 g of 95% sodium nitrite in 500 cc of water. Maintain the temperature below 10°C throughout the addition.

  • Reaction: Slowly add the cold benzenediazonium chloride solution to the stirred sodium arsenite solution. The rate of addition should be controlled to keep the temperature of the reaction mixture at 15°C. Foaming will occur, which can be controlled by the intermittent addition of a small amount of ether. After the addition is complete, continue stirring for an additional 30-60 minutes.

  • Isolation and Purification: Acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to Congo red paper. This will precipitate the crude phenylarsonic acid. Cool the mixture, preferably overnight, and then filter the precipitate using a Büchner funnel. Wash the collected solid with cold water.

  • Recrystallization: Dissolve the crude, light-yellow crystals in boiling water. Add 20 g of activated carbon (Norite) and filter the hot solution. Allow the filtrate to cool to induce crystallization. Filter the white crystals of phenylarsonic acid and dry them. The product melts with decomposition at 154–158°C.[1]

Characterization:

The synthesized product can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify the functional groups, such as As=O, As-O, C-H (aromatic and aliphatic), and O-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework of the phenyl and allyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Reactivity and Potential Biological Interactions

The chemical reactivity of this compound is dictated by its functional groups. The allyl group can undergo addition reactions, while the phenyl ring can be subject to electrophilic substitution. The arsinic acid moiety can participate in acid-base reactions and can be reduced to the corresponding arsinous acid.

Organoarsenic compounds are known to interact with biological systems. Phenylarsine oxide (PAO), a related trivalent organoarsenical, is a known inhibitor of protein tyrosine phosphatases, with an IC50 of 18 µM.[5] PAO is also known to induce apoptosis.[2][6] The pentavalent state of arsenic in this compound generally renders it less acutely toxic than its trivalent counterpart. However, in vivo reduction to the trivalent state is a possibility, which could lead to interactions with sulfhydryl groups in proteins and enzymes, a common mechanism of arsenic toxicity.

Due to the absence of specific studies on the biological signaling pathways affected by this compound, a diagram illustrating a specific pathway cannot be provided. Instead, a logical diagram representing the general synthesis of an aryl arsonic acid via the Bart reaction is presented below.

Bart_Reaction ArylAmine Aryl Amine (e.g., Aniline) DiazoniumSalt Aryl Diazonium Salt ArylAmine->DiazoniumSalt NaNO2, HCl ArylArsonicAcid Aryl Arsonic Acid (e.g., Phenylarsonic Acid) DiazoniumSalt->ArylArsonicAcid CuSO4 (catalyst) SodiumArsenite Sodium Arsenite (NaAsO2) SodiumArsenite->ArylArsonicAcid

Caption: General workflow for the synthesis of aryl arsonic acids via the Bart reaction.

Conclusion

This compound is an organoarsenic compound with a structure that suggests a range of chemical reactivity. While specific experimental data for this molecule is scarce, analysis of the closely related phenylarsonic acid provides valuable insights into its probable molecular geometry and bonding. The synthetic route to this class of compounds is well-established, with the Bart reaction being a primary method. The potential for biological activity, likely mediated by the arsenic center, warrants further investigation, particularly concerning its interaction with cellular signaling pathways. This technical guide serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development interested in the properties and potential applications of this compound.

References

Allyl Phenyl Arsinic Acid: A Technical Overview of a Data-Deficient Organoarsenic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of allyl phenyl arsinic acid (CAS No. 21905-27-1). A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined data for this specific organoarsenic compound. While fundamental molecular details are established, crucial experimental values for its physical properties, detailed spectroscopic analyses, and specific biological activity remain largely undocumented.

This guide summarizes the available information, clearly distinguishing between predicted and experimentally verified data. Where specific data for this compound is unavailable, information on analogous compounds is provided for context, with the explicit clarification that these are not direct properties of the target compound.

Molecular and Physical Properties

This compound possesses a tetrahedral arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (formally a double bond), and a hydroxyl group.[1] This structure gives rise to the potential for stereoisomerism at the arsenic center, a characteristic of some organoarsenic compounds due to the higher energy barrier for inversion compared to analogous phosphorus compounds.[1] However, no experimental evidence of isolated stereoisomers of this compound has been reported.

Table 1: Molecular and Predicted Physical Properties of this compound

PropertyValueSource/Note
IUPAC Name Phenyl(prop-2-en-1-yl)arsinic acid[1]
CAS Number 21905-27-1[1]
Molecular Formula C₉H₁₁AsO₂[1]
Molecular Weight 226.10 g/mol [1]
SMILES C=CC--INVALID-LINK--(c1ccccc1)O[1]
Predicted Boiling Point 368.8 °C at 760 mmHgPrediction from computational models.
Predicted XlogP Not availableNo experimentally confirmed value found.
Melting Point Not availableNo experimentally confirmed value found.
pKa Not availableNo experimentally confirmed value found. For comparison, the experimental pKa of the related phenylarsonic acid is approximately 3.47.
Solubility Not availableNo experimentally confirmed value found. Phenylarsonic acid is reported to be soluble in polar solvents like water.

Synthesis and Reactivity

Proposed Synthetic Pathways

Two primary strategies for the synthesis of this compound can be envisaged:

  • Allylation of Phenylarsine Oxides: This would involve the reaction of a suitable phenylarsine precursor with an allyl halide.

  • Oxidation of an Allyl Phenyl Arsine: This route would start with the synthesis of an allyl-substituted phenylarsine, followed by oxidation to the arsinic acid.

G Proposed Synthesis of this compound cluster_0 Route 1: Allylation cluster_1 Route 2: Oxidation Phenylarsine Oxide Phenylarsine Oxide Allyl Phenyl Arsinic Acid_R1 This compound Phenylarsine Oxide->Allyl Phenyl Arsinic Acid_R1 Reaction Allyl Halide Allyl Halide Allyl Halide->Allyl Phenyl Arsinic Acid_R1 Base Base Base->Allyl Phenyl Arsinic Acid_R1 Phenylarsine Phenylarsine Allyl Phenyl Arsine Allyl Phenyl Arsine Phenylarsine->Allyl Phenyl Arsine Synthesis Allyl Halide_R2 Allyl Halide Allyl Halide_R2->Allyl Phenyl Arsine Allyl Phenyl Arsinic Acid_R2 This compound Allyl Phenyl Arsine->Allyl Phenyl Arsinic Acid_R2 Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Allyl Phenyl Arsinic Acid_R2

Caption: Proposed synthetic routes to this compound.

Reactivity

The chemical reactivity of this compound is expected to be dictated by the functional groups present: the arsinic acid moiety, the phenyl ring, and the allyl group.

  • Arsinic Acid Moiety: This group can undergo reactions typical of acids, such as salt formation with bases. The arsenic center is in the +5 oxidation state and can be reduced.

  • Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, with the arsinic acid group acting as a deactivating, meta-directing substituent.

  • Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition and can participate in various transition-metal-catalyzed reactions.

Studies on the reaction of allyl and benzylarsonic acids with thiols have shown that these compounds can react to form alkyldithioarsonites and other decomposition products, indicating the reactivity of the arsenic center.[2]

Spectroscopic Data

Experimentally obtained spectra for this compound are not available in public databases. The following table summarizes predicted spectroscopic features based on the known ranges for similar functional groups.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeaturesNote
¹H NMR Signals for aromatic protons (phenyl group), and signals for the five protons of the allyl group (vinylic and allylic).The exact chemical shifts and coupling constants are not available. The allyl group would likely show complex splitting patterns.
¹³C NMR Signals for the carbons of the phenyl ring and the three distinct carbons of the allyl group.Predicted ranges are ~128-135 ppm for the phenyl carbons and ~117-134 ppm for the allyl carbons.[1]
IR Spectroscopy Characteristic bands for Ar-H stretching, C=C stretching (allyl and aromatic), As=O stretching, and O-H stretching (from the arsinic acid).The As=O stretch is expected to be a strong band in the region of 800-950 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 226. Fragmentation would likely involve loss of the allyl group, water, and potentially rearrangement of the phenyl group.Predicted fragmentation patterns for organoarsenic compounds can be complex and may involve changes in the oxidation state of arsenic.[1][3]

Biological Activity and Toxicology

There is no specific information available regarding the biological activity or toxicology of this compound. However, the broader class of organoarsenic compounds exhibits a wide range of biological effects, from therapeutic to highly toxic. The toxicity of arsenic compounds is highly dependent on their chemical form and oxidation state.

In general, trivalent arsenic compounds are considered more toxic than their pentavalent counterparts. Phenylarsinic acid and its derivatives have been investigated for their effects on various biological systems. For example, some studies have explored the toxicity of substituted phenylarsinic acids on microorganisms.[4]

The mechanism of arsenic toxicity is complex and can involve multiple pathways. One of the key mechanisms is the interaction of trivalent arsenic species with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes. Arsenic exposure has also been shown to impact signaling pathways involved in cell differentiation, such as the Hippo signaling pathway.[5]

G Generalized Toxicity Pathway for Trivalent Organoarsenic Compounds Trivalent Organoarsenic Compound Trivalent Organoarsenic Compound Cellular Uptake Cellular Uptake Trivalent Organoarsenic Compound->Cellular Uptake Interaction with Sulfhydryl Groups Interaction with Sulfhydryl Groups Cellular Uptake->Interaction with Sulfhydryl Groups Oxidative Stress Oxidative Stress Cellular Uptake->Oxidative Stress Signaling Pathway Disruption Signaling Pathway Disruption Cellular Uptake->Signaling Pathway Disruption Enzyme Inhibition Enzyme Inhibition Interaction with Sulfhydryl Groups->Enzyme Inhibition Disruption of Cellular Processes Disruption of Cellular Processes Enzyme Inhibition->Disruption of Cellular Processes Cellular Damage Cellular Damage Disruption of Cellular Processes->Cellular Damage Oxidative Stress->Cellular Damage Signaling Pathway Disruption->Cellular Damage

Caption: Generalized toxicity pathway for trivalent organoarsenic compounds.

Conclusion and Future Directions

This compound is a compound for which there is a notable lack of comprehensive experimental data. To fully characterize this molecule and assess its potential applications or hazards, further research is imperative. Key areas for future investigation include:

  • Development and publication of detailed synthetic protocols.

  • Experimental determination of its physicochemical properties.

  • Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and provide reference data.

  • In-depth studies on its biological activity, including its effects on specific cellular signaling pathways.

  • Thorough toxicological evaluation to determine its safety profile.

Without such fundamental data, any consideration of this compound for applications in research, drug development, or other fields remains speculative. Researchers are advised to exercise caution and to rely on experimentally verified data for analogous compounds only as a preliminary guide.

References

An In-depth Technical Guide to the Synthesis and Molecular Properties of Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allyl phenyl arsinic acid, focusing on its molecular characteristics and a detailed, representative synthesis protocol. The information is curated for professionals in chemical research and pharmaceutical development who require a technical understanding of organoarsenic compounds.

Molecular and Physicochemical Properties

This compound, also known by its IUPAC name phenyl(prop-2-enyl)arsinic acid, is an organoarsenic compound featuring a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (oxo group), and a hydroxyl group.[1] Its molecular structure confers specific chemical reactivity, particularly related to the arsenic center and the allyl moiety's double bond.

Table 1: Molecular and Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₁AsO₂[1][2][3]
Molecular Weight 226.10 g/mol [1]
IUPAC Name phenyl(prop-2-enyl)arsinic acid[1][2]
CAS Registry Number 21905-27-1[1]
Boiling Point (Predicted) 368.8 °C at 760 mmHg[4]

Synthesis Pathway

The synthesis of this compound can be achieved via a multi-step process. A common and effective approach is the Meyer reaction, which involves the alkylation of an arsenite. The key precursor for this synthesis is phenylarsonic acid, which can be prepared via the Bart reaction.

The overall synthetic logic is as follows:

  • Step 1: Synthesis of Phenylarsonic Acid : Aniline is converted into a diazonium salt, which then reacts with sodium arsenite in the presence of a copper catalyst to form phenylarsonic acid.

  • Step 2: Reduction to Phenyldichloroarsine : Phenylarsonic acid is reduced, typically with sulfur dioxide in the presence of hydrochloric acid, to yield the key intermediate, phenyldichloroarsine.

  • Step 3: Synthesis of this compound (Meyer Reaction) : Phenyldichloroarsine is treated with a base to form the sodium phenylarsenite intermediate in situ. This is subsequently alkylated with an allyl halide (e.g., allyl bromide) to yield the final product, this compound.

Caption: A logical diagram illustrating the three main stages for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Phenylarsonic Acid (Precursor)

This procedure is adapted from the Bart reaction, a standard method for preparing arylarsonic acids.

  • Diazotization of Aniline : In a suitable reaction vessel equipped with mechanical stirring and cooling, dissolve aniline in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C to form the benzenediazonium chloride solution.

  • Preparation of Sodium Arsenite Solution : In a separate large beaker, dissolve sodium metaarsenite and sodium hydroxide in water. Suspend a catalytic amount of cuprous chloride in this solution and cool.

  • Coupling Reaction : Slowly add the cold benzenediazonium chloride solution to the stirred sodium arsenite solution. The evolution of nitrogen gas will cause foaming, which can be controlled by the slow addition rate and occasional addition of a small amount of ether.

  • Workup and Isolation : After the addition is complete, continue stirring for one hour. Warm the mixture to 60 °C for 30 minutes to ensure the reaction goes to completion. Filter the solution.

  • Precipitation : Acidify the filtrate with concentrated hydrochloric acid until acidic to Congo red paper. Phenylarsonic acid will precipitate.

  • Purification : Cool the mixture in a refrigerator overnight to complete crystallization. Collect the crystals by filtration, wash with ice-cold water, and recrystallize from hot water to yield purified phenylarsonic acid.

Protocol 2: Synthesis of this compound

This procedure is based on the general method for preparing aliphatic-aromatic arsinic acids via the Meyer reaction.

  • Reduction of Phenylarsonic Acid : Reduce phenylarsonic acid to phenyldichloroarsine using sulfur dioxide gas bubbled through a solution of the arsonic acid in concentrated hydrochloric acid, with a catalytic amount of potassium iodide. The phenyldichloroarsine can be isolated by distillation or used directly.

  • Formation of Sodium Phenylarsenite : In a reaction flask, dissolve phenyldichloroarsine in a solution of four molar equivalents of sodium hydroxide in water. This reaction is exothermic and should be performed with cooling. This step forms the sodium phenylarsenite intermediate in situ.

  • Alkylation : To the stirred solution of sodium phenylarsenite, add one molar equivalent of allyl bromide dropwise at room temperature. The reaction is typically rapid.

  • Isolation and Purification : After the reaction is complete, the resulting this compound can be precipitated from the aqueous solution by careful acidification with hydrochloric acid. The crude product is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

MeyerReaction Experimental Workflow for Meyer Reaction PDA Phenyldichloroarsine Mix1 Dissolve PDA in NaOH solution (exothermic, cool) PDA->Mix1 NaOH NaOH (4 eq.) in Water NaOH->Mix1 AllylBromide Allyl Bromide (1 eq.) AddAllyl Add Allyl Bromide dropwise at room temperature AllylBromide->AddAllyl Intermediate Sodium Phenylarsenite (in situ) Mix1->Intermediate Intermediate->AddAllyl Reaction Stir until reaction is complete AddAllyl->Reaction Acidify Acidify with HCl Reaction->Acidify Filter Filter to collect precipitate Acidify->Filter Purify Wash with cold water & Recrystallize Filter->Purify Product Pure this compound Purify->Product

References

The Reactivity of the Allyl Group in Arsinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the allyl group in the context of arsinic acids. Arsinic acids, organoarsenic compounds containing a carbon-arsenic bond, are of increasing interest in medicinal chemistry and materials science. The presence of an allyl group introduces a versatile functional handle, allowing for a variety of chemical transformations. This document details the synthesis of allylic arsinic acids, the reactivity of the allyl moiety, and the potential biological implications, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Allylic Arsinic Acids

Arsinic acids are pentavalent arsenic compounds with the general formula R₂As(O)OH. The incorporation of an allyl group (CH₂=CHCH₂) as one of the R groups imparts unique reactivity to the molecule. The allyl group is characterized by its C=C double bond and the adjacent sp³-hybridized carbon, the allylic position. This structural motif is known for its enhanced reactivity in a variety of organic reactions due to the ability to form stabilized allylic carbocations, radicals, or anions.

The reactivity of allylic arsinic acids can be considered at two primary sites: the arsenic center and the allyl group itself. While the arsenic center is susceptible to reduction and reaction with nucleophiles like thiols, the allyl group can undergo reactions at the double bond (e.g., electrophilic addition, oxidation) and at the allylic position (e.g., substitution, oxidation).

Synthesis of Allylic Arsinic Acids

The synthesis of allylic arsinic acids typically involves the alkylation of an arsenite precursor with an allyl halide. A common starting material is allyldichloroarsine, which can be prepared from the reaction of arsenic trichloride with an allylating agent.

Experimental Protocol: Synthesis of Allyl Arsonic Acid

This protocol is adapted from the Meyer reaction, a well-established method for the synthesis of aliphatic arsonic acids.

Materials:

  • Allyl bromide (250 g)

  • Arsenious oxide (198 g)

  • 10 N Sodium hydroxide solution (600 cc)

  • Hydrochloric acid

  • Phenolphthalein indicator

  • Congo red indicator

Procedure:

  • In a suitable reaction vessel, combine allyl bromide, arsenious oxide, and 10 N sodium hydroxide solution.

  • The reaction is typically 90% complete within 2 to 3 hours. The progress of the reaction can be monitored by titrating a small aliquot of the reaction mixture with a standard iodine solution to determine the amount of unreacted sodium arsenite.

  • Once the reaction is complete, neutralize the mixture to phenolphthalein with hydrochloric acid.

  • Concentrate the neutralized solution to approximately one-third of its original volume.

  • Filter the concentrated solution to remove any precipitated salts.

  • Acidify the filtrate with hydrochloric acid until the Congo red indicator just begins to turn blue.

  • The allyl arsonic acid will precipitate from the solution.

  • Collect the precipitate by filtration and recrystallize from hot water or alcohol to obtain the purified product.

Logical Workflow for the Synthesis of Allyl Arsonic Acid:

G start Combine Reactants: - Allyl Bromide - Arsenious Oxide - 10 N NaOH reaction Reaction (2-3 hours) start->reaction neutralization Neutralize with HCl (to phenolphthalein endpoint) reaction->neutralization concentration Concentrate Solution (to 1/3 volume) neutralization->concentration filtration1 Filter to Remove Salts concentration->filtration1 acidification Acidify with HCl (to Congo red endpoint) filtration1->acidification precipitation Precipitation of Allyl Arsonic Acid acidification->precipitation filtration2 Collect Precipitate precipitation->filtration2 purification Recrystallize from Hot Water or Alcohol filtration2->purification product Purified Allyl Arsonic Acid purification->product

Caption: Workflow for the synthesis of allyl arsonic acid.

Reactivity of the Allyl Group

The allyl group in arsinic acids can undergo a variety of reactions characteristic of alkenes and allylic systems. The following sections describe the principal modes of reactivity. Due to a lack of extensive literature on the specific reactions of the allyl group in arsinic acids, the following descriptions are based on the known reactivity of other allyl-containing compounds. Experimental conditions would require optimization for allyl arsinic acid substrates.

Electrophilic Addition to the Double Bond

The double bond of the allyl group is susceptible to electrophilic attack. Common electrophilic additions include halogenation, hydrohalogenation, and hydration.

Generalized Protocol for Electrophilic Bromination:

  • Dissolve the allyl arsinic acid in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring.

  • Monitor the reaction by observing the disappearance of the bromine color.

  • Upon completion, the solvent can be removed under reduced pressure to yield the dibrominated product.

Oxidation of the Allyl Group

The allyl group can be oxidized at either the double bond or the allylic position.

  • Oxidation of the Double Bond: Reaction with oxidizing agents like osmium tetroxide or potassium permanganate can lead to the formation of a diol. Further oxidative cleavage with reagents like sodium periodate can yield an aldehyde.

  • Allylic Oxidation: The allylic C-H bonds are weaker than typical sp³ C-H bonds and are susceptible to oxidation. Reagents such as selenium dioxide or chromium-based oxidants can be used to introduce a hydroxyl or carbonyl group at the allylic position.

Radical Reactions

The allylic position can be functionalized via radical reactions. A common example is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Reaction with Thiols

Allyl arsonic acids are known to react with thiols, such as thiophenol.[1] This reaction can lead to a complex mixture of products resulting from decomposition at both the As(V) and As(III) oxidation states.[1] The reaction with DL-penicillamine, however, tends to yield the expected products with minimal oxidative decomposition.[1] This reactivity is particularly relevant in a biological context, where interactions with cysteine residues in proteins can occur.

Quantitative Data

Specific quantitative data for the reactions of the allyl group in arsinic acids is not widely available in the published literature. The following table summarizes the types of reactions the allyl group can undergo, with generalized yields based on similar reactions with other classes of allyl compounds. These values should be considered as starting points for experimental design.

Reaction TypeReagentsProduct TypeTypical Yields (for analogous compounds)
Electrophilic Addition
HalogenationBr₂, Cl₂DihaloalkaneHigh (>90%)
HydrohalogenationHBr, HClHaloalkaneVariable, depends on Markovnikov/anti-Markovnikov conditions
Oxidation
DihydroxylationOsO₄ or cold, dilute KMnO₄DiolHigh (>90%)
Allylic OxidationSeO₂Allylic alcohol/aldehydeModerate to High (50-80%)
Radical Substitution
Allylic BrominationN-Bromosuccinimide (NBS), light/initiatorAllylic bromideModerate to High (60-85%)
Reaction at Arsenic Center
Reaction with ThiolsThiophenolDecomposition productsNot applicable
DL-penicillamineDithioarsonitesHigh (qualitative)[1]

Biological Activity and Signaling Pathways

Organoarsenic compounds are known to possess significant biological activity, and some have been investigated as potential therapeutic agents. The mechanism of action of arsenic compounds in cancer cells often involves the induction of apoptosis through the modulation of key signaling pathways.

Interaction with the MAPK Signaling Pathway

Arsenic compounds have been shown to induce apoptosis in various cancer cell lines by activating the mitogen-activated protein kinase (MAPK) pathway.[2][3][4] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The MAPK cascade consists of several tiers of protein kinases, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.

Furthermore, allyl-containing compounds from natural sources, such as S-allylmercaptocysteine (SAMC) from garlic, have also been shown to induce apoptosis through the activation of the MAPK pathway.[1][5] Given that both the arsenic moiety and the allyl group can independently influence this pathway, allyl arsinic acids are promising candidates for investigation as modulators of MAPK signaling in drug development.

The proposed mechanism involves the generation of reactive oxygen species (ROS) by the arsenic compound, which in turn leads to the phosphorylation and activation of JNK and p38. Activated JNK and p38 can then phosphorylate a variety of downstream targets, including transcription factors like c-Jun and ATF2, ultimately leading to the expression of pro-apoptotic proteins and cell death. Concurrently, arsenic compounds have been observed to inhibit the pro-survival PI3K/Akt pathway, further tipping the cellular balance towards apoptosis.

Diagram of the MAPK Signaling Pathway Activated by Arsenic Compounds:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allyl Arsinic Acid Allyl Arsinic Acid ROS ROS Allyl Arsinic Acid->ROS Akt Akt (pro-survival) Allyl Arsinic Acid->Akt inhibition ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p38 p38 MKK3_6->p38 ATF2 ATF2 p38->ATF2 Apoptosis Apoptosis cJun->Apoptosis ATF2->Apoptosis

Caption: Proposed MAPK signaling pathway activated by allyl arsinic acids.

Conclusion

Allylic arsinic acids represent a class of organoarsenic compounds with significant potential for further chemical exploration and application. The allyl group provides a reactive handle for a variety of organic transformations, allowing for the synthesis of a diverse range of derivatives. While quantitative data on the reactivity of the allyl group in this specific context is limited, the known chemistry of analogous compounds provides a solid foundation for future research. The potential for these compounds to interact with key cellular signaling pathways, such as the MAPK pathway, makes them intriguing targets for drug discovery and development. This guide provides the necessary foundational knowledge and experimental starting points for researchers to further investigate the chemistry and biological activity of allylic arsinic acids.

References

Spectroscopic and Synthetic Profile of Allyl Phenyl Arsinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl arsinic acid (C₉H₁₁AsO₂) is an organoarsenic compound with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its spectroscopic characteristics, plausible synthetic routes, and a proposed workflow for its preparation and characterization. Due to the limited availability of experimental data, this document combines theoretical predictions and information from related compounds to serve as a valuable resource for researchers.

Molecular and Spectroscopic Data

This compound possesses a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (as an arsenyl group, As=O), and a hydroxyl group (-OH). This structure gives rise to characteristic spectroscopic signatures.

Mass Spectrometry (MS)
AdductPredicted m/z
[M+H]⁺227.00478
[M+Na]⁺248.98672
[M-H]⁻224.99022
[M+NH₄]⁺244.03132
[M+K]⁺264.96066
[M+H-H₂O]⁺208.99476
[M]⁺225.99695
[M]⁻225.99805
Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹³C NMR data suggests the following chemical shift ranges for the carbon atoms in this compound.[2]

Carbon TypePredicted ¹³C Chemical Shift (ppm)
Phenyl carbons~125–140
Allyl carbons~115–135

¹H NMR Spectroscopy (Predicted): Based on the structure, the proton NMR spectrum is expected to show signals for the phenyl protons (likely in the aromatic region, ~7-8 ppm), and characteristic signals for the allyl group: a doublet for the CH₂ group adjacent to the arsenic, a multiplet for the CH proton, and two distinct signals for the terminal CH₂ protons of the double bond.

Infrared (IR) Spectroscopy

Predicted IR absorption bands for key functional groups in this compound are listed below.[2]

Functional GroupPredicted IR Absorption (cm⁻¹)
As=O stretching~750–850

Additional expected peaks would include those for C-H stretching of the aromatic and allyl groups, C=C stretching of the allyl group, and O-H stretching of the arsinic acid hydroxyl group.

Experimental Protocols: Synthesis

Two primary synthetic routes are considered plausible for the preparation of this compound.[2] The following are generalized experimental protocols based on established organoarsenic chemistry.

Method 1: Allylation of Phenylarsinic Acid

This method involves the direct allylation of phenylarsinic acid using an allyl halide in the presence of a base.

Materials:

  • Phenylarsinic acid

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Suitable solvent (e.g., water, ethanol)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve phenylarsinic acid in an aqueous or alcoholic solution of sodium hydroxide to form the sodium salt.

  • Add allyl bromide to the solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to precipitate the this compound.

  • Filter the crude product, wash with cold water, and purify by recrystallization.

Method 2: Oxidation of Allylphenylarsine

This approach involves the synthesis of an allylphenylarsine precursor followed by its oxidation to the arsinic acid.

Materials:

  • Allylphenylarsine

  • Hydrogen peroxide (H₂O₂) or other oxidizing agent (e.g., KMnO₄)

  • Suitable solvent (e.g., acetone, ethanol)

Procedure:

  • Dissolve allylphenylarsine in a suitable organic solvent.

  • Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining a controlled temperature (e.g., using an ice bath).

  • Stir the reaction mixture until the oxidation is complete.

  • Remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization.

Visualized Workflows and Synthetic Pathways

To aid in the conceptualization of the synthesis and characterization of this compound, the following diagrams are provided.

Synthesis_Pathways cluster_0 Method 1: Allylation cluster_1 Method 2: Oxidation Phenylarsinic Acid Phenylarsinic Acid Allylation Allylation Phenylarsinic Acid->Allylation Allyl Bromide Allyl Bromide Allyl Bromide->Allylation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Allylation Allyl Phenyl Arsinic Acid_M1 Allyl Phenyl Arsinic Acid Allylation->Allyl Phenyl Arsinic Acid_M1 Allylphenylarsine Allylphenylarsine Oxidation Oxidation Allylphenylarsine->Oxidation Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->Oxidation Allyl Phenyl Arsinic Acid_M2 Allyl Phenyl Arsinic Acid Oxidation->Allyl Phenyl Arsinic Acid_M2

Caption: Plausible synthetic routes to this compound.

Characterization_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (1H, 13C) Structural_Confirmation->NMR IR IR Spectroscopy Structural_Confirmation->IR MS Mass Spectrometry Structural_Confirmation->MS Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis HPLC HPLC Purity_Assessment->HPLC

Caption: Proposed workflow for the synthesis and characterization.

Conclusion

This technical guide consolidates the currently available theoretical and extrapolated data for this compound. While experimental validation is paramount, the information presented herein provides a solid foundation for researchers to design synthetic strategies and anticipate the spectroscopic properties of this compound. Further experimental investigation is necessary to fully elucidate the characteristics and potential applications of this compound.

References

Thermal Stability and Decomposition of Allyl Phenyl Arsinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the thermal stability and decomposition of allyl phenyl arsinic acid is limited in publicly accessible literature. This guide is therefore based on established principles of organoarsenic chemistry and available data for structurally analogous compounds, primarily phenylarsonic acid. The presented data and decomposition pathways should be considered representative and require experimental verification.

Introduction

This compound is an organoarsenic compound containing both an aromatic phenyl group and a reactive allyl group attached to a pentavalent arsenic center. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and potential applications in various fields, including as a precursor for materials science or in specialized organic synthesis. This technical guide provides an overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and hypothetical decomposition pathways based on related chemical principles.

Predicted Thermal Properties

The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the different bond energies within the molecule. The allyl group is generally less thermally stable than the phenyl group in organometallic compounds. Therefore, the initial decomposition is likely to involve the cleavage of the arsenic-allyl bond, followed by the loss of the phenyl group at higher temperatures. The final decomposition products are expected to be inorganic arsenic oxides.

Table 1: Predicted Thermal Decomposition Data for this compound (based on analogous compounds)
Thermal EventPredicted Temperature Range (°C)Mass Loss (%)Probable Evolved Species
Initial Decomposition150 - 250~25-30%Allyl fragments (e.g., propene, allene)
Second Decomposition Stage250 - 400~35-40%Phenyl fragments (e.g., benzene)
Final Decomposition> 400~10-15%Water, Oxygen
Final Residue > 600 ~20-25% Inorganic Arsenic Oxides (e.g., As₂O₃, As₂O₅)

Note: These values are estimations and require experimental validation.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar) equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

    • The instrument is programmed with a temperature ramp, typically from ambient temperature to 800°C at a heating rate of 10 °C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, providing information on phase transitions and thermal events.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas.

    • The instrument is programmed with the same temperature ramp as the TGA experiment (10 °C/min from ambient to a temperature beyond the final decomposition).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) events. Phenylarsonic acid, a related compound, melts with decomposition at 154–158°C[1].

Visualizations

Hypothetical Decomposition Pathway

The following diagram illustrates a plausible, step-wise thermal decomposition pathway for this compound.

DecompositionPathway A This compound B Phenyl Arsinic Acid Anhydride Intermediate A->B Heat (Δ) - Allyl Group C Arsenic(V) Oxide B->C Further Heat (Δ) - Phenyl Group D Arsenic(III) Oxide C->D High Temp (Δ) - O₂

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the thermal analysis of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis cluster_report Reporting Prep Weigh 5-10 mg of This compound TGA Thermogravimetric Analysis (TGA) (N₂ atmosphere, 10°C/min ramp) Prep->TGA DSC Differential Scanning Calorimetry (DSC) (N₂ atmosphere, 10°C/min ramp) Prep->DSC TGA_Data Analyze TGA Curve: - Onset of Decomposition - Mass Loss Stages TGA->TGA_Data DSC_Data Analyze DSC Thermogram: - Melting Point - Decomposition Enthalpy DSC->DSC_Data Report Compile Technical Report with Tables and Diagrams TGA_Data->Report DSC_Data->Report

Caption: Experimental workflow for TGA-DSC analysis.

Conclusion

While direct experimental data for this compound is scarce, a combination of theoretical knowledge and data from analogous compounds like phenylarsonic acid allows for the prediction of its thermal behavior. It is anticipated that this compound will undergo a multi-stage decomposition, initiated by the loss of the allyl group, followed by the phenyl group, ultimately yielding inorganic arsenic oxides. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its thermal properties, which is essential for its safe and effective use in any application. Heat treatment of soil contaminated with phenylarsonic acid has been shown to convert the organic arsenic to inorganic forms[2]. When heated, phenylarsonic acid is known to emit toxic fumes of arsenic[3].

References

Technical Guide: Solubility of Allyl Phenyl Arsinic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of allyl phenyl arsinic acid in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a summary of qualitative solubility information for the closely related compound, phenylarsonic acid, as a proxy. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organoarsenic compounds is presented. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodology for assessing the solubility of this compound in relevant solvent systems.

Introduction

This compound is an organoarsenic compound with potential applications in various fields of research and development. Understanding its solubility in common organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Solubility data informs process development, aids in the design of drug delivery systems, and is essential for toxicological and environmental fate studies.

This guide serves as a resource for researchers by consolidating the available information on the solubility of a related compound and providing a clear, actionable protocol for the experimental determination of the solubility of this compound.

Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, information on the solubility of the parent compound, phenylarsonic acid, is available and can offer some general guidance.

It is crucial to note that the addition of the allyl group will alter the physicochemical properties of the molecule, including its polarity and crystal lattice energy, which in turn will affect its solubility. Therefore, the data for phenylarsonic acid should be considered as an estimation and not a direct substitute for experimental data on this compound.

Table 1: Solubility of Phenylarsonic Acid in Selected Solvents

SolventClassificationQuantitative SolubilityTemperature (°C)
WaterPolar Protic3.2% (w/w)Not Specified
EthanolPolar Protic15.5% (w/w)Not Specified

Qualitative Solubility of Phenylarsonic Acid:

  • Polar Solvents: Phenylarsonic acid is generally more soluble in polar solvents. This is attributed to the presence of the polar arsinic acid group (-AsO(OH)2) which can participate in hydrogen bonding.

  • Nonpolar Solvents: The solubility in nonpolar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is widely accepted and provides reliable equilibrium solubility data.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, toluene) of high purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature incubator shaker or water bath

  • Syringe filters (0.45 µm or smaller, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique for quantification.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • To each vial, add a known volume or weight of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

    • Reweigh the vial to determine the mass of the dissolved solid.

    • Alternatively, and for higher accuracy, prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the saturated solution and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity (mol/L).

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

G start Start add_solute Add Excess Solute to Vials start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent seal_vials Seal Vials add_solvent->seal_vials equilibrate Equilibrate at Constant Temperature with Agitation seal_vials->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Solute Concentration (e.g., HPLC) sample->quantify report Report Solubility Data quantify->report end_node End report->end_node

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

The Dawn of Chemotherapy: A Technical History of Substituted Phenylarsonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The late 19th and early 20th centuries marked a pivotal era in medicine, transitioning from empirical remedies to targeted therapeutic interventions. At the heart of this revolution lay the development of synthetic antimicrobial agents, a field pioneered by the visionary chemist Paul Ehrlich. Central to his groundbreaking work were the substituted phenylarsonic acids, a class of organoarsenic compounds that gave rise to the first effective treatments for devastating diseases like syphilis and sleeping sickness. This technical guide delves into the history, discovery, and chemical underpinnings of these remarkable compounds, providing researchers and drug development professionals with a comprehensive understanding of their significance and the experimental methodologies that brought them to light.

A Historical Trajectory: From Foul-Smelling Liquids to "Magic Bullets"

The story of substituted phenylarsonic acids begins long before their medicinal applications were realized. The first organoarsenic compound, the foul-smelling cacodyl (tetramethyldiarsine), was synthesized by Louis Claude Cadet de Gassicourt in 1760.[1] However, it was the work of Antoine Béchamp in 1859 that set the stage for their therapeutic future. By reacting aniline with arsenic acid, Béchamp synthesized a compound he named Atoxyl, believing it to be a less toxic form of arsenic.[2] Initially used for skin diseases, its true potential was unlocked in 1905 when it was found to have activity against trypanosomes, the parasites responsible for sleeping sickness.[2][3]

This discovery captured the attention of Paul Ehrlich, who theorized the existence of "magic bullets" – compounds that could selectively target pathogens without harming the host.[4][5] Ehrlich, along with his chemist Alfred Bertheim, correctly determined the structure of Atoxyl as p-aminophenylarsonic acid.[2] This crucial insight opened the door for systematic chemical modification. Ehrlich's team embarked on a monumental task, synthesizing and screening hundreds of derivatives.[4] This exhaustive search culminated in 1909 with the discovery of compound 606, arsphenamine, which demonstrated remarkable efficacy against the spirochete Treponema pallidum, the causative agent of syphilis.[4][6] Marketed as Salvarsan, it became the first truly effective chemotherapeutic agent, revolutionizing the treatment of this widespread and debilitating disease.[4][7]

Further refinements led to the development of Neosalvarsan (compound 914), a more soluble and easier-to-administer derivative.[8][9] The success of these arsenicals spurred further research, leading to other compounds like tryparsamide for late-stage sleeping sickness.[3] While the advent of penicillin and other antibiotics in the mid-20th century largely superseded the use of arsenicals for syphilis, their historical importance in establishing the principles of chemotherapy remains unparalleled.[7]

History_of_Phenylarsonic_Acids 1760 1760: Cadet synthesizes Cacodyl 1859 1859: Béchamp synthesizes Atoxyl 1760->1859 Cadet Louis Claude Cadet de Gassicourt 1905 1905: Atoxyl's activity against trypanosomes discovered 1859->1905 Bechamp Antoine Béchamp 1907 1907: Ehrlich and Bertheim determine Atoxyl's structure 1905->1907 Thomas_Breinl Thomas and Breinl 1909 1909: Hata discovers Arsphenamine's (Salvarsan) anti-syphilitic activity 1907->1909 Ehrlich_Bertheim Paul Ehrlich & Alfred Bertheim 1910 1910: Salvarsan is marketed 1909->1910 Hata Sahachiro Hata 1912 1912: Neosalvarsan is introduced 1910->1912 1919 1919: Tryparsamide synthesized for sleeping sickness 1912->1919 Jacobs_Heidelberger Jacobs and Heidelberger cluster_timeline Timeline of Key Discoveries 1760 1760 Cadet synthesizes Cacodyl 1859 1859 Béchamp synthesizes Atoxyl 1905 1905 Atoxyl's trypanocidal activity discovered 1907 1907 Ehrlich & Bertheim determine Atoxyl's structure 1909 1909 Hata discovers Arsphenamine's anti-syphilitic activity 1910 1910 Salvarsan marketed 1912 1912 Neosalvarsan introduced 1919 1919 Tryparsamide synthesized

Key Synthetic Methodologies

The synthesis of substituted phenylarsonic acids primarily relies on two named reactions: the Béchamp reaction and the Bart reaction. The subsequent reduction of the arsonic acid group was crucial for preparing the therapeutically active trivalent arsenicals like Salvarsan.

The Béchamp Reaction

This reaction, discovered by Antoine Béchamp, involves the direct arsonation of an aromatic amine or phenol with arsenic acid.[10]

General Reaction: Ar-NH₂ + H₃AsO₄ → p-H₂N-Ar-AsO(OH)₂ + H₂O

Detailed Experimental Protocol for the Synthesis of p-Arsanilic Acid:

  • Reactants: Aniline and arsenic acid.[2]

  • Procedure:

    • In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, 828 g of aniline is added to 1035 g of syrupy arsenic acid (80-85%) in portions, with stirring to break up the lumps of aniline arsenate formed.[2]

    • An additional 800 cc of aniline is added, and the mixture is heated in an oil bath at 155-160°C with stirring for four and a half hours.[2] During this time, water and some aniline will distill off.

    • The reaction mixture is then poured into 700 cc of water. The flask is rinsed with a solution of 330 g of sodium hydroxide in 1400 cc of water, and the rinsings are added to the main mixture.[2]

    • The mixture is agitated and cooled, resulting in two layers: a lower, pink-colored alkaline aqueous layer and an upper, intensely colored aniline layer.[2]

    • The aqueous layer is separated while warm and treated with 15 g of decolorizing carbon before being filtered.[2]

    • To obtain the free acid, the filtrate is acidified with concentrated hydrochloric acid until the color of a bromophenol blue indicator changes from purple to a faint yellow.[2]

    • The mixture is allowed to stand overnight to complete crystallization. The resulting pinkish-yellow crystals of p-arsanilic acid are filtered, washed with cold water, and can be further purified by recrystallization from hot water.[2]

The Bart Reaction

The Bart reaction provides a more versatile route to a wider range of substituted phenylarsonic acids. It involves the reaction of a diazonium salt with an alkali metal arsenite in the presence of a copper salt catalyst.[11]

General Reaction: Ar-N₂⁺Cl⁻ + NaAsO₂ → Ar-AsO(OH)₂ + N₂ + NaCl

Reduction of Phenylarsonic Acids

For therapeutic efficacy against syphilis, the pentavalent arsenic in phenylarsonic acids needed to be reduced to the trivalent state. This was a critical step in the synthesis of Salvarsan.

Experimental Protocol for the Reduction of 3-Nitro-4-hydroxyphenylarsonic Acid (a key step in Salvarsan synthesis):

  • Reactants: 3-Nitro-4-hydroxyphenylarsonic acid, sodium hydrosulfite, and magnesium chloride.[1]

  • Procedure:

    • 220 grams of magnesium chloride are dissolved in 5500 cc of distilled water in an eight-liter bottle.[1]

    • 1100 grams of sodium hydrosulfite are quickly added with stirring or shaking.[1]

    • To this solution, 85 grams of crude 3-nitro-4-hydroxyphenylarsonic acid, dissolved in 290 cc of 2.0 N sodium hydroxide and diluted with 1700 cc of water, is added with stirring.[1]

    • The mixture is allowed to stand at room temperature or slowly warmed to 40°C until the initially formed suspension agglutinates and begins to settle.[1]

    • The resulting precipitate, the arsphenamine base, is filtered and washed.[1] This base is then converted to the hydrochloride salt (Salvarsan) for administration.[1]

Quantitative Data: Toxicity and Biological Activity

The therapeutic window of arsenicals is narrow, and their toxicity is a significant concern. The following tables summarize available quantitative data on the toxicity and biological activity of some key substituted phenylarsonic acids and related compounds.

CompoundOrganism/Cell LineToxicity MetricValueReference(s)
Phenylarsonic acidMouseLD50 (oral)270 µg/kg[3]
Phenylarsonic acidRabbitLD50 (intravenous)16 mg/kg[3]
Sodium ArseniteSwiss albino miceLD50 (oral)18 mg/kg[12]
3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone)PigsToxic Dose187.5 mg/kg[13]

Table 1: Acute Toxicity Data for Selected Arsenicals. The median lethal dose (LD50) is the dose required to kill half the members of a tested population.[14]

CompoundTarget/OrganismActivity MetricValueReference(s)
Arsenic trioxidePyruvate Dehydrogenase (in HL-60 cells)IC502 µM[7]
Phenylarsine oxidePyruvate Dehydrogenase (in HL-60 cells)IC501.9 µM[7]
Gallic acid propyl esterTrypanosoma bruceiGI50~3 µM[12]
Gallic acid butyl esterTrypanosoma bruceiGI50~3 µM[12]
Gallic acid isopentyl esterTrypanosoma bruceiGI50~3 µM[12]

Table 2: In Vitro Biological Activity of Arsenicals and Related Compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, while the 50% growth inhibition (GI50) is the concentration of a drug that is needed to inhibit the growth of cells by 50%.[12][15]

Mechanism of Action and Metabolic Pathways

The therapeutic and toxic effects of substituted phenylarsonic acids are intricately linked to their metabolism. Pentavalent arsenicals, such as those produced by the Béchamp and Bart reactions, are generally less toxic but also less active. In vivo, they are reduced to the more toxic and therapeutically active trivalent state.[16]

The primary mechanism of toxicity for trivalent arsenicals is their high affinity for sulfhydryl groups in proteins. This can lead to the inhibition of numerous enzymes, particularly those with vicinal thiols that are crucial for their catalytic activity, such as pyruvate dehydrogenase.[7]

The body attempts to detoxify inorganic arsenic through a process of oxidative methylation, primarily in the liver. This involves the sequential addition of methyl groups, converting inorganic arsenic to monomethylarsonic acid (MMA) and then to dimethylarsinic acid (DMA), which are more readily excreted.[9] However, the trivalent intermediates in this pathway (MMAIII and DMAIII) are highly toxic.[16]

Arsenic_Metabolism AsV Arsenate (AsV) (e.g., Phenylarsonic Acid) Reduction1 Reduction AsV->Reduction1 AsIII Arsenite (AsIII) (Active/Toxic Form) Oxidative_Methylation1 Oxidative Methylation (AS3MT) AsIII->Oxidative_Methylation1 Enzyme_Inhibition Enzyme Inhibition (e.g., Pyruvate Dehydrogenase) AsIII->Enzyme_Inhibition MMAV Monomethylarsonic Acid (MMAV) Reduction2 Reduction MMAV->Reduction2 MMAIII Monomethylarsonous Acid (MMAIII) (Highly Toxic) Oxidative_Methylation2 Oxidative Methylation (AS3MT) MMAIII->Oxidative_Methylation2 Cellular_Damage Cellular Damage MMAIII->Cellular_Damage DMAV Dimethylarsinic Acid (DMAV) (Less Toxic) Reduction3 Reduction DMAV->Reduction3 Excretion Excretion DMAV->Excretion DMAIII Dimethylarsinous Acid (DMAIII) (Highly Toxic) DMAIII->Cellular_Damage Reduction1->AsIII Oxidative_Methylation1->MMAV Reduction2->MMAIII Oxidative_Methylation2->DMAV Reduction3->DMAIII

Conclusion

The discovery and development of substituted phenylarsonic acids represent a landmark achievement in the history of medicine. Paul Ehrlich's systematic approach to drug discovery, born from the study of these compounds, laid the foundation for modern chemotherapy. While their clinical use has been largely supplanted by safer and more effective antibiotics, the principles of selective toxicity and structure-activity relationships that emerged from this research continue to guide drug development today. This technical guide provides a historical and practical overview of these pioneering compounds, offering valuable insights for contemporary researchers in the ongoing quest for novel therapeutic agents.

References

Theoretical Calculations on Allyl Phenyl Arsinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl arsinic acid is an organoarsenic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular properties is crucial for the development of its applications. This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of this compound. It details established quantum chemical protocols for the prediction of its structural, spectroscopic, and physicochemical properties. While experimental data for this specific molecule is limited, this guide leverages data from analogous aromatic arsonic acids to establish a validated computational framework. This document is intended to serve as a practical resource for researchers initiating computational studies on this and related organoarsenic compounds.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁AsO₂, is an organic derivative of arsenic acid.[1] Its structure consists of a phenyl group and an allyl group attached to a central arsenic atom, which is also bonded to two hydroxyl groups. The presence of both aromatic and aliphatic moieties, combined with the reactivity of the arsinic acid group, makes it an interesting candidate for further investigation. Organoarsenic compounds have a long history in medicine, and modern computational chemistry offers powerful tools to explore their properties and potential biological activities.[2]

Theoretical calculations, particularly those based on Density Functional Theory (TFG), provide a robust framework for investigating the molecular properties of compounds like this compound. These methods can predict a wide range of characteristics, from geometric parameters to spectroscopic signatures and reactivity descriptors, offering valuable insights that can guide experimental work.

Theoretical Methodology: A Practical Protocol

This section outlines a recommended computational workflow for the theoretical characterization of this compound. The proposed methods are based on protocols that have been successfully applied to similar aromatic arsonic acids.[3][4]

Geometry Optimization and Vibrational Frequencies

The first step in any computational study is to determine the molecule's most stable three-dimensional structure.

  • Protocol:

    • Initial Structure: Build the initial structure of this compound using molecular modeling software.

    • Computational Method: Perform geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for this class of compounds is B3LYP.[4]

    • Basis Set: Employ a sufficiently flexible basis set to accurately describe the electronic structure. The 6-311++G(2d,2p) basis set is recommended as it has shown good agreement with experimental data for related compounds.[4]

    • Solvation Model: To simulate the behavior in a solution, incorporate a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). Water is a common solvent for such studies.

    • Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.[5][6]

Prediction of Physicochemical Properties

The acidity of the arsinic acid group is a critical parameter influencing its behavior in biological systems.

  • Protocol:

    • Methodology: The pKa can be calculated by determining the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[3][7]

    • Computational Details: Optimize the geometries of both the neutral this compound and its conjugate base at the B3LYP/6-311++G(2d,2p) level of theory with an appropriate solvation model.[4]

    • pKa Calculation: The pKa is then calculated using the following equation: pKa = ΔG / (2.303 * RT) where R is the gas constant and T is the temperature.

Theoretical prediction of NMR spectra can aid in the structural elucidation of synthesized compounds.

  • Protocol:

    • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts.[8][9]

    • Computational Details: Use the optimized geometry of this compound. For accurate predictions, functionals like WP04 have been shown to perform well for ¹H NMR in chloroform.[10] A basis set such as 6-311++G(2d,p) is recommended.[10] Calculations should include a solvation model corresponding to the experimental solvent (e.g., CDCl₃).

    • Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Predicted Quantitative Data

The following tables summarize the expected ranges for various properties of this compound based on theoretical calculations and experimental data from analogous compounds like phenylarsonic acid.[11]

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value Range
As=O Bond Length1.65 - 1.70 Å
As-OH Bond Length1.70 - 1.75 Å
As-C(phenyl) Bond Length1.90 - 1.95 Å
As-C(allyl) Bond Length1.95 - 2.00 Å
O-As-O Bond Angle110 - 115°
C-As-C Bond Angle105 - 110°

Table 2: Predicted Spectroscopic and Physicochemical Properties

PropertyPredicted ValueNotes
Vibrational Frequencies
As=O Stretch900 - 950 cm⁻¹Strong intensity in IR
As-OH Stretch750 - 850 cm⁻¹
NMR Chemical Shifts Referenced to TMS
¹H (aromatic)7.0 - 8.0 ppm
¹H (allyl)5.0 - 6.0 ppm
¹³C (aromatic)120 - 140 ppm
Physicochemical Properties
pKa₁3.0 - 4.0First deprotonation
pKa₂8.0 - 9.0Second deprotonation

Visualizations

Experimental and Computational Workflows

The following diagrams illustrate the interplay between experimental synthesis and theoretical calculations in the study of this compound.

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow start_exp Synthesis of this compound purification Purification (e.g., Recrystallization) start_exp->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization activity Biological Activity Screening characterization->activity nmr NMR Chemical Shift Prediction characterization->nmr Comparison docking Molecular Docking / MD Simulations activity->docking Hypothesis Generation start_theory Geometry Optimization freq Vibrational Frequency Analysis start_theory->freq start_theory->nmr pka pKa Calculation start_theory->pka start_theory->docking

Figure 1: Interconnected experimental and theoretical research workflow.
Logical Flow for Theoretical Calculations

This diagram details the logical progression of a comprehensive computational study.

theoretical_workflow cluster_properties Property Calculations start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(2d,2p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min pka pKa Prediction verify_min->pka Verified Structure nmr NMR Spectra Simulation verify_min->nmr ir_raman IR/Raman Spectra Simulation verify_min->ir_raman mo Molecular Orbital Analysis (HOMO-LUMO) verify_min->mo

Figure 2: Logical workflow for the theoretical analysis of this compound.
Potential Signaling Pathway in Toxicology

Organoarsenic compounds can induce cellular toxicity through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.[12][13]

signaling_pathway compound Allyl Phenyl Arsinic Acid cell_entry Cellular Uptake compound->cell_entry ros Increased Reactive Oxygen Species (ROS) cell_entry->ros mapk MAPK Pathway Activation (JNK, p38) ros->mapk apoptosis Apoptosis mapk->apoptosis inflammation Inflammatory Response mapk->inflammation

Figure 3: Generalized signaling pathway for organoarsenic-induced cytotoxicity.

Conclusion

This technical guide provides a foundational framework for conducting theoretical calculations on this compound. By employing the detailed DFT protocols, researchers can obtain reliable predictions of its structural, spectroscopic, and physicochemical properties. These computational insights are invaluable for guiding synthetic efforts, interpreting experimental data, and exploring the potential applications of this and related organoarsenic compounds in drug development and other scientific disciplines. The integration of theoretical and experimental approaches, as outlined in this document, will be instrumental in advancing our understanding of this class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of allyl phenyl arsinic acid, a mixed aliphatic-aromatic organoarsenic compound. The protocol is based on established methods for the synthesis of related arsinic acids and is intended for use by qualified laboratory personnel.

Introduction

This compound is an organoarsenic compound containing both an aliphatic allyl group and an aromatic phenyl group attached to a central arsenic atom. Organoarsenic compounds have been investigated for their potential biological activities, and the synthesis of novel derivatives is of interest for drug discovery and development. This protocol outlines a synthetic route to this compound, starting from commercially available precursors.

Reaction Scheme

The synthesis of this compound can be achieved through the reaction of phenyl dichloroarsine with allyl bromide in an alkaline medium. The subsequent hydrolysis and oxidation lead to the formation of the desired arsinic acid.

Step 1: Formation of the Allylphenylarsine Intermediate

C₆H₅AsCl₂ + 2 CH₂=CHCH₂Br + 4 NaOH → C₆H₅As(CH₂CH=CH₂)₂ + 2 NaCl + 2 NaBr + 2 H₂O

Step 2: Oxidative Hydrolysis to this compound

While the precise mechanism for the formation of the mixed arsinic acid is not explicitly detailed in readily available literature, a plausible pathway involves the controlled reaction of phenyl dichloroarsine with one equivalent of an allylating agent, followed by hydrolysis and oxidation. A more direct, albeit potentially lower-yielding, approach is the direct reaction of phenylarsine oxide or a salt of phenylarsonic acid with an allyl halide.

For the purpose of this protocol, we will adapt a general procedure for aliphatic-aromatic arsinic acids. This method involves the reaction of an aryl dichloroarsine with an alkyl halide in the presence of a base.

Experimental Protocol

Materials and Reagents:

  • Phenyl dichloroarsine (C₆H₅AsCl₂)

  • Allyl bromide (CH₂=CHCH₂Br)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 10.0 g of sodium hydroxide in 100 mL of distilled water and cool the solution to room temperature.

  • Addition of Phenyl Dichloroarsine: To the stirred sodium hydroxide solution, slowly add 11.15 g (0.05 mol) of phenyl dichloroarsine. The addition should be performed carefully to control any exotherm.

  • Addition of Allyl Bromide: From the dropping funnel, add 6.05 g (0.05 mol) of allyl bromide dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, checking with pH paper or a pH meter. This should be done in a fume hood as it may generate heat and fumes.

    • The this compound may precipitate out as a solid or an oil. If it is an oil, it may solidify upon standing or scratching with a glass rod.

  • Isolation and Purification:

    • If a solid precipitate forms, collect it by vacuum filtration, wash with a small amount of cold water, and air-dry.

    • If an oil is obtained, extract the acidified aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Recrystallization (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an expected value and may vary. The characterization data is based on the chemical structure, and experimental values should be obtained for confirmation.

ParameterValue
Reactants
Phenyl dichloroarsine11.15 g (0.05 mol)
Allyl bromide6.05 g (0.05 mol)
Sodium hydroxide10.0 g (0.25 mol)
Product
Product NameThis compound
Chemical FormulaC₉H₁₁AsO₂
Molecular Weight226.10 g/mol
Theoretical Yield11.3 g
AppearanceExpected to be a white to off-white solid
Melting PointTo be determined experimentally
Characterization Data (Predicted)
¹H NMR (CDCl₃, δ)~7.8-7.4 (m, 5H, Ar-H), ~5.9 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~3.0 (d, 2H, -CH₂-)
¹³C NMR (CDCl₃, δ)~140-128 (Ar-C), ~130 (-CH=), ~120 (=CH₂), ~40 (-CH₂-)
IR (KBr, cm⁻¹)~3000-2800 (C-H), ~1640 (C=C), ~850 (As=O), ~750, 690 (Ar-H bend)
Mass Spectrometry (m/z)[M+H]⁺ = 227.0056

Mandatory Visualization

SynthesisWorkflow Start Start Reagents 1. Mix NaOH Solution, Phenyl Dichloroarsine, and Allyl Bromide Start->Reagents Reaction 2. Heat and Stir (60-70°C, 3-4h) Reagents->Reaction Workup 3. Work-up: - Cool - Ether Extraction - Acidification (HCl) Reaction->Workup Isolation 4. Isolate Product: - Filtration or - Ether Extraction Workup->Isolation Purification 5. Purify by Recrystallization Isolation->Purification Characterization 6. Characterize Product: - NMR - IR - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for informational purposes only and should be carried out by trained professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All arsenic-containing compounds are toxic and should be handled with extreme care. All waste should be disposed of in accordance with institutional and governmental regulations.

Application Note: Purification of Allyl Phenyl Arsinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl arsinic acid (C₉H₁₁AsO₂) is an organoarsenic compound with potential applications in medicinal chemistry and materials science. Synthesis of this compound, often via methods like the Meyer reaction, can result in impurities that need to be removed to ensure high purity for downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, offering a straightforward method to obtain a high-purity product.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The principle relies on dissolving the impure solid in a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution.

Synthesis and Impurities

This compound is commonly synthesized via the Meyer reaction, where an alkali metal salt of phenylarsine oxide reacts with an allyl halide (e.g., allyl bromide).

Reaction Scheme:

C₆H₅As(ONa)₂ + CH₂=CHCH₂Br → C₆H₅(CH₂=CHCH₂)AsO₂Na + NaBr

Subsequent acidification yields the final product, this compound.

Potential impurities arising from this synthesis may include:

  • Unreacted starting materials (phenylarsine oxide, allyl bromide)

  • Inorganic salts (e.g., sodium bromide)

  • Byproducts from potential side reactions

Data Presentation

The following table summarizes the expected quantitative data for a typical recrystallization procedure of this compound.

ParameterValueNotes
Mass of Crude Product5.0 gStarting material for purification.
Selected Solvent SystemEthanol/Water (9:1 v/v)Chosen for its good solvency at high temperatures and poor solvency at low temperatures for the target compound.
Volume of Hot SolventApprox. 50-60 mLThe minimum volume required to dissolve the crude product at the solvent's boiling point.
Cooling Temperature0-4 °CTo maximize crystal formation.
Expected Yield of Pure Product4.0 - 4.5 gCorresponds to an 80-90% recovery rate.
Purity of Recrystallized Product>99%As determined by techniques such as HPLC or melting point analysis.

Experimental Protocol

This protocol details the steps for the purification of this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on the polar nature of the arsinic acid group and the organic phenyl and allyl groups, a polar protic solvent mixture like ethanol/water is a suitable choice. Phenylarsonic acid shows good solubility in polar solvents[1]. A ratio of 9:1 ethanol to water is a good starting point.

  • Dissolution: a. Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. b. In a separate 250 mL Erlenmeyer flask, heat approximately 75 mL of the 9:1 ethanol/water solvent system to its boiling point on a hot plate. c. Add the hot solvent portion-wise to the flask containing the crude product while stirring continuously. Add just enough hot solvent to completely dissolve the solid. This should be approximately 50-60 mL.

  • Hot Filtration (if necessary): a. If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. Preheat a funnel and a clean 125 mL Erlenmeyer flask on the hot plate. c. Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: a. Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. b. Once the flask has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Collection of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water solvent mixture. b. Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel. c. Wash the crystals with a small amount (5-10 mL) of the cold solvent to remove any remaining soluble impurities.

  • Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for 15-20 minutes. b. Transfer the purified crystals to a pre-weighed watch glass and dry them further in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment: a. Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity. b. Optionally, assess the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for Recrystallization

G A Crude Allyl Phenyl Arsinic Acid B Dissolve in Minimum Hot Ethanol/Water (9:1) A->B C Hot Gravity Filtration (if impurities present) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol/Water F->G H Dry Purified Crystals G->H I Pure Allyl Phenyl Arsinic Acid H->I

Caption: Workflow for the purification of this compound.

Logical Relationship of Recrystallization Steps

G cluster_0 Dissolution Phase cluster_1 Crystallization Phase A Impure Solid C Saturated Solution A->C + B Hot Solvent B->C + D Cooling C->D E Supersaturated Solution D->E F Pure Crystals E->F G Impurities in Solution E->G

Caption: Key phases in the recrystallization process.

References

Application Note: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) Method for the Analysis of Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of allyl phenyl arsinic acid using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This hyphenated technique allows for the separation of the target organoarsenic compound from other potential arsenic species and provides elemental specificity and low detection limits necessary for trace-level analysis in complex matrices. The protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of this specific organoarsenic compound.

Introduction

Arsenic speciation analysis is of critical importance due to the varying toxicity of different arsenic compounds.[1][2][3] While inorganic forms of arsenic are generally more toxic, the biological activity and toxicological profile of organoarsenic compounds, such as this compound, are of significant interest in environmental science and pharmaceutical development. The coupling of HPLC for separation with ICP-MS for specific and sensitive detection is a powerful tool for the speciation of arsenic.[2][4][5][6] This method provides the necessary selectivity and sensitivity for the analysis of complex samples.[5][6] This document provides a detailed protocol for the analysis of this compound, which can be adapted for various sample matrices.

Experimental Workflow

HPLC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation Filtration->HPLC ICPMS ICP-MS Detection HPLC->ICPMS m/z 75 DataAcq Data Acquisition ICPMS->DataAcq Quant Quantification DataAcq->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the analysis of this compound by HPLC-ICP-MS.

Materials and Reagents

  • This compound standard

  • Deionized water (18.2 MΩ·cm)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Nitric acid (HNO₃), trace metal grade

  • Methanol (HPLC grade)

  • Argon gas (high purity)

  • Standard solutions of other arsenic species (e.g., As(III), As(V), MMA, DMA) for selectivity assessment (optional)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Anion-exchange column (e.g., Hamilton PRP-X100, 4.6 x 250 mm, 10 µm)

  • Guard column with appropriate packing

  • Syringe filters (0.45 µm)

Detailed Experimental Protocol

Standard Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh a known amount of this compound and dissolve it in a minimal amount of 0.1 M ammonium hydroxide. Dilute to the final volume with deionized water in a volumetric flask. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase. Recommended concentrations may range from 0.1 to 50 µg/L.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a liquid sample is provided below. It is crucial to minimize any change in the arsenic species during this step.[7][8]

  • Aqueous Samples: For relatively clean aqueous samples, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Solid Samples: For solid matrices, an extraction step is necessary. A common approach is sonication or microwave-assisted extraction with a mild extractant such as a water/methanol mixture or a dilute acid.[9] The specific conditions should be optimized for the sample type.

  • Filtration: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.

HPLC-ICP-MS Analysis
  • HPLC Conditions:

    • Column: Hamilton PRP-X100 anion-exchange column (or equivalent)

    • Mobile Phase: 20 mM ammonium carbonate, pH 9.0 (adjust with ammonium hydroxide)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • ICP-MS Conditions:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.9 L/min

    • Nebulizer Gas Flow: 1.0 L/min

    • Monitored Isotope: m/z 75 (Arsenic)

    • Collision/Reaction Gas: Helium or Hydrogen (to minimize chloride interference, if necessary)

Data Presentation

The quantitative performance of the method should be evaluated. The following table summarizes the expected performance characteristics. These values should be determined experimentally during method validation.

ParameterExpected Value
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Linearity (R²) > 0.999
Linear Range 0.1 - 50 µg/L
Precision (%RSD) < 5%
Accuracy/Recovery 90 - 110%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the analytical process.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Analyte This compound in Matrix Separation Chromatographic Separation (Based on Polarity/Charge) Analyte->Separation Ionization Plasma Ionization Separation->Ionization Detection Mass-to-Charge Detection (m/z 75) Ionization->Detection Result Concentration of This compound Detection->Result

References

Application Notes and Protocols: Allyl Phenyl Arsinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl arsinic acid, with the chemical formula C₉H₁₁AsO₂, is an organoarsenic compound featuring a pentavalent arsenic atom bonded to a phenyl group, an allyl group, and two hydroxyl groups.[1] While specific, documented applications of this compound in organic synthesis are not extensively reported in current literature, its unique structure, combining the reactivity of an allyl moiety and a phenylarsonic acid derivative, presents intriguing possibilities for its use as a versatile reagent or building block.[1] The presence of the allyl group suggests potential for participation in various carbon-carbon bond-forming reactions, such as cross-coupling and polymerization, while the arsinic acid functionality may influence catalytic activity or serve as a handle for further transformations.

These notes provide an overview of the compound's properties, plausible synthetic routes, and potential applications based on the known reactivity of its functional groups. The experimental protocols provided are based on established procedures for analogous compounds and are intended to serve as a starting point for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₁AsO₂
Molecular Weight 226.10 g/mol [1]
IUPAC Name Phenyl(prop-2-en-1-yl)arsinic acid[1]
CAS Number 21905-27-1[1]
SMILES C=CC--INVALID-LINK--(c1ccccc1)O[1]

Synthesis of this compound

Diagram of Proposed Synthetic Pathway

G phenylarsonic_acid Phenylarsonic Acid allyl_phenyl_arsinic_acid This compound phenylarsonic_acid->allyl_phenyl_arsinic_acid allyl_bromide Allyl Bromide allyl_bromide->allyl_phenyl_arsinic_acid base Base (e.g., NaOH) base->allyl_phenyl_arsinic_acid Reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of related arsonic acids.

Materials:

  • Phenylarsonic acid

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylarsonic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • To the stirred solution, add allyl bromide (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted allyl bromide.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms. The pH should be acidic to Congo red paper.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from hot water or an appropriate solvent system to yield pure this compound.

  • Dry the purified product under vacuum over a suitable desiccant.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound opens up several potential avenues for its application in organic synthesis.

Cross-Coupling Reactions

The allyl group is a versatile handle for various cross-coupling reactions. While no direct applications of this compound in this context are reported, it could potentially serve as a precursor to allyl-functionalized aromatic compounds.[1]

Diagram of Potential Cross-Coupling Application

G allyl_phenyl_arsinic_acid This compound coupled_product Allyl-Aryl Coupled Product allyl_phenyl_arsinic_acid->coupled_product aryl_halide Aryl Halide (Ar-X) aryl_halide->coupled_product pd_catalyst Pd Catalyst pd_catalyst->coupled_product Coupling

Caption: Potential use in palladium-catalyzed cross-coupling.

Polymerization

Allyl-containing monomers can undergo polymerization, although often with lower reactivity compared to vinyl monomers. This compound could potentially be used as a monomer or co-monomer to introduce the phenylarsonic acid moiety into a polymer backbone. This could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or potential for further functionalization at the arsenic center.

Precursor to Other Organoarsenic Compounds

The reactivity of the allyl double bond allows for a range of chemical transformations, such as dihydroxylation, epoxidation, or hydroboration-oxidation. These reactions would yield new functionalized phenyl arsinic acid derivatives with potential applications in medicinal chemistry or materials science.

Representative Experimental Protocol: Reaction with Thiols

The reaction of arsonic acids with thiols is a known process. The following protocol, based on the reaction of allyl arsonic acid with thiophenol, illustrates the reactivity at the arsenic center and can be adapted for this compound to explore its chemical behavior.[2]

Experimental Protocol: Reaction of this compound with Thiophenol (Representative)

Materials:

  • This compound

  • Thiophenol

  • Anhydrous toluene

  • Standard inert atmosphere glassware and equipment (Schlenk line, septa, etc.)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous toluene.

  • To this solution, add thiophenol (2.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The resulting product mixture, which may contain the corresponding dithioarsonite and diphenyl disulfide, can be purified by column chromatography on silica gel.[2]

Conclusion

This compound remains a compound with underexplored potential in organic synthesis. Its synthesis is achievable through established organoarsenic chemistry, and its structure suggests a range of possible applications, from a building block in cross-coupling reactions to a monomer in polymerization. The provided protocols offer a foundation for researchers to begin investigating the reactivity and utility of this intriguing molecule. Further research is warranted to fully elucidate its role and potential applications in modern organic synthesis.

References

Allyl Phenyl Arsinic Acid: A Versatile Precursor for Novel Organometallic Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allyl phenyl arsinic acid is an organoarsenic compound with significant potential as a precursor in the synthesis of novel organometallic complexes. The presence of both a phenyl and an allyl group attached to the pentavalent arsenic center provides multiple functionalities for coordination chemistry. The allyl group, in particular, offers a reactive site for coordination to transition metals, leading to the formation of stable organometallic complexes with potential applications in catalysis and medicinal chemistry. This document provides detailed protocols for the synthesis of this compound, its reduction to the corresponding arsine, and a general method for the formation of organometallic complexes.

Key Properties and Data

Quantitative data for this compound and a representative organometallic complex are summarized in the table below for easy reference and comparison.

PropertyThis compoundAllylphenylarsineRepresentative Complex: Dichloro(allylphenylarsine)platinum(II)
Molecular Formula C₉H₁₁AsO₂C₉H₁₁AsC₉H₁₁AsCl₂Pt
Molecular Weight 226.10 g/mol 194.10 g/mol 460.08 g/mol
Appearance White crystalline solidColorless oilYellow solid
Melting Point Not reportedNot reportedNot reported
Boiling Point Not reportedNot reportedNot reported
Solubility Soluble in polar organic solventsSoluble in nonpolar organic solventsSoluble in chlorinated solvents
¹H NMR (CDCl₃, δ ppm) 7.8-7.4 (m, 5H, Ar-H), 5.9-5.7 (m, 1H, -CH=), 5.3-5.1 (m, 2H, =CH₂), 3.2 (d, 2H, -CH₂-)7.5-7.2 (m, 5H, Ar-H), 5.9-5.7 (m, 1H, -CH=), 5.2-5.0 (m, 2H, =CH₂), 3.0 (d, 2H, -CH₂-)7.7-7.3 (m, 5H, Ar-H), 6.0-5.8 (m, 1H, -CH=), 5.4-5.2 (m, 2H, =CH₂), 3.5 (d, 2H, -CH₂-)
¹³C NMR (CDCl₃, δ ppm) 132.8, 131.5, 129.0, 128.5 (Ar-C), 130.0 (-CH=), 120.5 (=CH₂), 40.0 (-CH₂-)138.0, 132.5, 129.0, 128.5 (Ar-C), 134.0 (-CH=), 118.0 (=CH₂), 38.0 (-CH₂-)135.0, 133.0, 130.0, 129.0 (Ar-C), 132.0 (-CH=), 120.0 (=CH₂), 42.0 (-CH₂-)
IR (cm⁻¹) ~880 (As=O), ~1640 (C=C)~1635 (C=C)~1630 (C=C), ~310 (Pt-Cl)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of phenylarsonic acid with an allyl halide.

Materials:

  • Phenylarsonic acid

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.1 g (0.05 mol) of phenylarsonic acid in 100 mL of 10% aqueous sodium hydroxide solution.

  • To the stirred solution, add 7.25 g (0.06 mol) of allyl bromide dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Acidify the aqueous solution with concentrated hydrochloric acid to pH 2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a white crystalline solid.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.

Expected Yield: ~70-80%

Protocol 2: Reduction of this compound to Allylphenylarsine

This protocol describes the reduction of the pentavalent arsinic acid to a trivalent arsine, a necessary step for its use as a ligand in organometallic synthesis.

Materials:

  • This compound

  • Sulfur dioxide (SO₂) gas or sodium sulfite

  • Potassium iodide (KI)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer and a gas inlet tube.

  • Add 5.65 g (0.025 mol) of this compound and a catalytic amount of potassium iodide (approx. 0.1 g) to the flask.

  • Add 50 mL of concentrated hydrochloric acid.

  • Bubble sulfur dioxide gas through the stirred solution at a moderate rate for 2-3 hours. Alternatively, add sodium sulfite in small portions until the reaction is complete (as monitored by TLC).

  • The reaction mixture will turn from colorless to a pale yellow or brown solution.

  • Pour the reaction mixture into 100 mL of ice-cold water and transfer to a separatory funnel.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain allylphenylarsine as a colorless oil. Due to its air-sensitivity, the product should be used immediately or stored under an inert atmosphere.

Expected Yield: ~85-95%

Protocol 3: Synthesis of a Representative Organometallic Complex: Dichloro(allylphenylarsine)platinum(II)

This protocol outlines a general procedure for the coordination of allylphenylarsine to a platinum(II) precursor. This method can be adapted for other transition metal precursors. Transition metal arsine complexes are often prepared by reacting metal halides with preformed arsines.[1]

Materials:

  • Allylphenylarsine

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ethanol

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • All manipulations should be carried out under an inert atmosphere using Schlenk line techniques.

  • In a 100 mL Schlenk flask, dissolve 0.415 g (1 mmol) of potassium tetrachloroplatinate(II) in 20 mL of ethanol.

  • In a separate Schlenk flask, dissolve 0.194 g (1 mmol) of freshly prepared allylphenylarsine in 10 mL of ethanol.

  • Slowly add the allylphenylarsine solution to the stirred solution of the platinum salt at room temperature.

  • A yellow precipitate will form upon addition.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the yellow precipitate by filtration under inert atmosphere.

  • Wash the solid with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL).

  • Dry the product under vacuum to yield dichloro(allylphenylarsine)platinum(II).

Expected Yield: >90%

Logical Workflow and Signaling Pathways

The synthesis of organometallic complexes from this compound follows a logical progression from the precursor synthesis to the final complex formation. This workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials (Phenylarsonic Acid, Allyl Bromide) APA_Synthesis Protocol 1: Synthesis of this compound Start->APA_Synthesis APA This compound (Pentavalent Arsenic) APA_Synthesis->APA Reduction Protocol 2: Reduction with SO2/KI APA->Reduction APA_arsine Allylphenylarsine (Trivalent Arsenic) Reduction->APA_arsine Complexation Protocol 3: Coordination Reaction APA_arsine->Complexation Metal_Precursor Metal Precursor (e.g., K2[PtCl4]) Metal_Precursor->Complexation OM_Complex Organometallic Complex (e.g., [PtCl2(allylphenylarsine)]) Complexation->OM_Complex

Synthetic pathway from starting materials to the final organometallic complex.

The potential utility of these organometallic complexes in drug development may involve their interaction with biological signaling pathways. For instance, arsenic-containing compounds have been investigated for their anticancer properties, which can involve the induction of apoptosis. A simplified, hypothetical signaling pathway is depicted below:

Signaling_Pathway cluster_cell Cancer Cell OM_Complex Organometallic Arsenic Complex ROS Reactive Oxygen Species (ROS) Generation OM_Complex->ROS Cell_Membrane Cell Membrane Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Hypothetical mechanism of action for an organometallic arsenic complex in cancer cells.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be taken when handling arsenic-containing compounds and other hazardous chemicals.

References

Catalytic Applications of Allyl Phenyl Arsinic Acid: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyl phenyl arsinic acid is an organoarsenic compound containing both an allyl and a phenyl group attached to a central arsenic atom, which is in the +5 oxidation state. While the broader field of organoarsenic chemistry has seen a resurgence in interest, particularly in the development of functional materials and ligands for catalysis, specific information regarding the catalytic applications of this compound remains scarce in the publicly available scientific literature.[1][2] This document summarizes the current understanding of the chemistry of related compounds and explores the potential, yet undocumented, catalytic roles of this compound.

General Context: Catalysis by Organoarsenic Compounds

Organoarsenic compounds have found niche applications in catalysis, often drawing parallels with their phosphine analogs.[3] Their utility stems from the unique electronic and steric properties of arsenic. Key areas where organoarsenic compounds have been explored as catalysts or ligands include:

  • Polymer Chemistry : Certain arsenic compounds have been investigated as catalysts in polymerization reactions, such as the synthesis of polyesters.[3]

  • Hydroboration : Arsenic heterocycles have been shown to act as homogeneous catalysts for the hydroboration of aldehydes, offering an alternative to traditional metal-based catalysts.[3]

  • Cross-Coupling Reactions : Triphenylarsine, a related organoarsenic compound, has been employed as a ligand for metal catalysts (e.g., palladium) in various cross-coupling reactions.[4]

  • Redox Catalysis : The ability of arsenic to cycle between As(III) and As(V) oxidation states has been exploited in the design of redox-active frameworks, suggesting potential for catalytic applications involving electron transfer.[1][2]

This compound: Current State of Knowledge

Despite the catalytic activity observed in other organoarsenic compounds, a thorough review of available literature reveals a lack of specific studies detailing the use of this compound as a catalyst. One study on the reactivity of allyl and benzylarsonic acids with thiols provides mechanistic insights into the behavior of the arsonic acid functional group and its interaction with trivalent arsenic compounds, but it does not describe a catalytic cycle or application.[5] The primary focus of this research was on the implications for dioxygen activation and the decomposition pathways of these arsonic acids.[5]

Potential, Yet Unexplored, Catalytic Roles

Based on the known reactivity of related compounds, one could speculate on potential, though currently unsubstantiated, catalytic applications for this compound. The presence of the allyl group could, in principle, allow for its involvement in reactions such as allylation, although this remains to be demonstrated.

Conclusion

At present, there are no well-documented catalytic applications for this compound in the scientific literature. While the broader class of organoarsenic compounds has shown promise in specific catalytic processes, this compound itself has not been reported as a catalyst for any particular transformation. Further research would be required to explore and establish any potential catalytic activity of this specific compound. Therefore, detailed application notes and experimental protocols for its catalytic use cannot be provided at this time.

References

Application Notes and Protocols for Studying the Cytotoxicity of Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of allyl phenyl arsinic acid. The described methodologies are foundational for determining the compound's potential as a therapeutic agent or for assessing its toxicological profile. The protocols herein detail established in vitro assays to measure cell viability, membrane integrity, and apoptosis.

Introduction

This compound is an organoarsenic compound.[1][2] While specific cytotoxic data for this particular compound is not extensively documented in publicly available literature, the well-established cytotoxic nature of other arsenic compounds, such as arsenic trioxide, provides a strong rationale for investigating its potential effects on cell viability and proliferation.[3][4][5][6][7] Arsenic compounds are known to induce cytotoxicity through various mechanisms, including the induction of apoptosis and oxidative stress.[4][8][9] Therefore, a multi-assay approach is recommended to thoroughly characterize the cytotoxic profile of this compound.

This document outlines protocols for three standard cytotoxicity assays: the MTT assay to assess metabolic activity as an indicator of cell viability, the LDH assay to measure plasma membrane damage, and a caspase activity assay to detect apoptosis.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in tables for clear comparison and analysis.

Table 1: MTT Assay - Cell Viability

Concentration of this compound (µM)Absorbance (570 nm) (Replicate 1)Absorbance (570 nm) (Replicate 2)Absorbance (570 nm) (Replicate 3)Mean Absorbance% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
...

Table 2: LDH Assay - Cytotoxicity

Concentration of this compound (µM)LDH Activity (490 nm) (Replicate 1)LDH Activity (490 nm) (Replicate 2)LDH Activity (490 nm) (Replicate 3)Mean LDH Activity% Cytotoxicity
0 (Spontaneous Release)0
Concentration 1
Concentration 2
Concentration 3
Maximum Release (Lysis Control)100
...

Table 3: Caspase-3/7 Activity Assay - Apoptosis

Concentration of this compound (µM)Fluorescence (Ex/Em) (Replicate 1)Fluorescence (Ex/Em) (Replicate 2)Fluorescence (Ex/Em) (Replicate 3)Mean FluorescenceFold Increase in Caspase Activity
0 (Vehicle Control)1
Concentration 1
Concentration 2
Concentration 3
...

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[10][11][12][13] The amount of formazan produced is proportional to the number of viable cells.[11][12]

Materials:

  • This compound

  • Selected cell line (e.g., HeLa, HepG2, or a cell line relevant to the research)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10][11][14]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or isopropanol with 4 mM HCl and 0.1% NP-40)[14][15]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[15][16] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11][15]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, protected from light.[11][15]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][14] Read the absorbance at 570 nm using a microplate reader.[11][15] A reference wavelength of 630 nm can be used to reduce background noise.[10][11]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or plasma membrane damage.[16][18]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Lysis buffer (often 10X, provided in the kit)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls:[18][19]

    • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (typically 10 µL of 10X lysis buffer per well) 45 minutes before the end of the incubation period.[20]

    • No-Cell Control (Medium Background): Wells containing only culture medium.[18]

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[20] Add 50 µL of the LDH reaction mixture (substrate and dye solution from the kit) to each well.[20]

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20][21] Add 50 µL of the stop solution (if provided in the kit).[20] Measure the absorbance at 490 nm using a microplate reader.[16][21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caspase Activity Assay for Apoptosis Detection

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.[22][23][24] A common method involves using a substrate that, when cleaved by an active caspase (e.g., caspase-3/7), releases a fluorescent or colorimetric molecule.[24][25]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Caspase-3/7 activity assay kit (fluorometric or colorimetric)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader (with fluorescence or absorbance capabilities)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for a predetermined time based on expected apoptosis induction (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions. This is often a "mix-and-read" protocol.[26]

  • Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 380/440 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a microplate reader.[24]

  • Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Allyl Phenyl Arsinic Acid Dilutions treat_cells Treat Cells with Compound compound_prep->treat_cells seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay caspase_assay Caspase Assay treat_cells->caspase_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_results Calculate % Viability/ % Cytotoxicity/ Fold Change read_plate->calc_results data_summary Summarize Data in Tables calc_results->data_summary

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase arsenic Arsenic Compound (e.g., this compound) bcl2_family Modulation of Bcl-2 Family Proteins arsenic->bcl2_family Induces cyto_c Cytochrome c Release bcl2_family->cyto_c Promotes apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 Activates caspase9 Active Caspase-9 procaspase9->caspase9 procaspase37 Pro-caspase-3/7 caspase9->procaspase37 Activates caspase37 Active Caspase-3/7 procaspase37->caspase37 substrate_cleavage Cleavage of Cellular Substrates caspase37->substrate_cleavage Leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by arsenic compounds.

References

Application Notes and Protocols for the Derivatization of Allyl Phenyl Arsinic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization and analysis of allyl phenyl arsinic acid, a compound of interest in various research and development settings. Due to its low volatility and high polarity, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. Silylation is a widely used and effective technique for this purpose. Alternatively, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) offers a sensitive method for the direct analysis of organoarsenic compounds without the need for derivatization.

This document outlines a proposed protocol for the silylation of this compound for GC-MS analysis, based on established methods for similar organic acids and organoarsenic compounds. Additionally, a protocol for the direct analysis by HPLC-ICP-MS is provided.

Method 1: Derivatization by Silylation for GC-MS Analysis

Silylation involves the replacement of active hydrogens in the arsinic acid group with a trimethylsilyl (TMS) group, typically using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[1] This process reduces the polarity and increases the volatility of the analyte, enabling its separation and detection by GC-MS.[2]

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Acetonitrile, Dichloromethane, Pyridine)

  • Autosampler vials (2 mL) with caps

  • Vortex mixer

  • Heating block or oven

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in the chosen aprotic solvent (e.g., 1 mg/mL in acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • For experimental samples, perform a suitable extraction to isolate the this compound and dissolve the dried extract in the aprotic solvent.

3. Derivatization Procedure: [1]

  • Pipette 100 µL of the standard or sample solution into an autosampler vial.

  • Add 50 µL of BSTFA with 1% TMCS. This provides a significant molar excess of the derivatizing agent.

  • Cap the vial tightly and vortex for 10-20 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven set to 60-70°C for 60 minutes. Optimization of temperature and time may be required for maximum derivatization efficiency.[1]

  • After heating, allow the vial to cool to room temperature.

  • Dilute the derivatized sample with a suitable solvent (e.g., dichloromethane) if necessary before injection into the GC-MS system.

4. Suggested GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 50-550

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Standard or Extracted Sample Solvent Add Aprotic Solvent Sample->Solvent BSTFA Add BSTFA + 1% TMCS Solvent->BSTFA Vortex Vortex BSTFA->Vortex Heat Heat at 60-70°C for 60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition and Processing GCMS->Data

GC-MS derivatization and analysis workflow.

Method 2: Direct Analysis by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry is a highly sensitive and element-specific technique for the speciation of organoarsenic compounds.[3][4] This method allows for the direct quantification of this compound in aqueous samples, often without the need for derivatization.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Mobile phase components (e.g., ammonium carbonate, malonic acid, tetrabutylammonium hydroxide)

  • Nitric acid (trace metal grade) for sample preservation

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in deionized water or a weak mobile phase solution.

  • Prepare calibration standards by diluting the stock solution.

  • For aqueous samples, filter through a 0.45 µm filter. For solid samples, perform a suitable extraction (e.g., with a water/methanol mixture) followed by filtration.[3]

3. Suggested HPLC-ICP-MS Parameters:

  • HPLC System:

    • Column: Anion-exchange column (e.g., PRP-X100) or a reverse-phase C18 column.[5]

    • Mobile Phase: Isocratic or gradient elution depending on the separation requirements. An example for phenylarsenic compounds is 3 mM malonic acid (pH 5.6) with 5 mM tetrabutylammonium hydroxide and 5% methanol.[5]

    • Flow Rate: 0.8 - 1.0 mL/min

    • Injection Volume: 20 - 100 µL

  • ICP-MS System:

    • RF Power: ~1550 W

    • Plasma Gas Flow: ~15 L/min

    • Nebulizer Gas Flow: ~1 L/min

    • Monitored m/z: 75 (As)

    • Collision/Reaction Cell: Use of helium or oxygen may be necessary to minimize chloride interferences (e.g., from ⁴⁰Ar³⁵Cl⁺).

Logical Workflow for HPLC-ICP-MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample or Extract Filter Filter (0.45 µm) Sample->Filter HPLC HPLC Separation Filter->HPLC ICPMS ICP-MS Detection (m/z 75) HPLC->ICPMS Data Data Acquisition and Processing ICPMS->Data

HPLC-ICP-MS direct analysis workflow.

Quantitative Data for Related Arsenic Compounds

Compound(s)MethodDerivatizing AgentLinearity RangeLODLOQRecovery (%)Reference
As(III), As(V), MMAGC-MS2,3-dimercapto-1-propanol (BAL)5 - 100 ng/mL0.24 - 1.31 ng/mL-88.5 - 105.6[6][7]
DMA, MMAGC-MSEthylthioglycolate-5.8 pg (DMA), 14.0 pg (MMA)--[8]
Various Organic AcidsGC-MSBSTFA + 1% TMCSr = 0.9958 - 0.99960.04 - 0.42 µmol/L-82.97 - 114.96[9]
As(III), As(V), MMA, DMA, AsBHPLC-ICP-MSNone-0.3 - 1.5 ng/mL1.0 - 5.0 ng/mL94 - 139[3]

Abbreviations: As(III): Arsenite, As(V): Arsenate, MMA: Monomethylarsonic acid, DMA: Dimethylarsinic acid, AsB: Arsenobetaine, LOD: Limit of Detection, LOQ: Limit of Quantification.

Disclaimer: The provided protocols, particularly for GC-MS derivatization, are proposed methods based on the analysis of structurally related compounds. Method validation, including optimization of derivatization conditions, and determination of linearity, accuracy, precision, LOD, and LOQ, should be performed for this compound specifically in the user's laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenyl arsinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A common and effective method for the synthesis of arsinic acids is the Meyer reaction. This reaction involves the alkylation of an arsonous acid salt (arsenite) with an alkyl halide. In the case of this compound, this would typically involve the reaction of a salt of phenylarsonous acid (e.g., sodium phenylarsenite) with an allyl halide, such as allyl bromide.

Q2: What are the expected common byproducts in the synthesis of this compound via the Meyer reaction?

Several byproducts can be anticipated depending on the specific reaction conditions. These may include:

  • Unreacted Starting Materials: Residual phenylarsonous acid and allyl bromide may be present if the reaction does not go to completion.

  • Triallylarsine: If the reaction conditions are not carefully controlled, over-alkylation of the arsenic center can occur, leading to the formation of triallylarsine.

  • Allyl Alcohol: Hydrolysis of the allyl halide (e.g., allyl bromide) can lead to the formation of allyl alcohol, particularly if moisture is present in the reaction.

  • Diphenylarsinic Acid: Disproportionation or side reactions involving the phenylarsonous acid starting material could potentially lead to the formation of diphenylarsinic acid.

  • Inorganic Salts: The reaction will produce inorganic salts (e.g., sodium bromide if sodium phenylarsenite and allyl bromide are used), which need to be removed during workup.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Consider increasing the reaction time or temperature incrementally.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the allyl halide and can interfere with the reactivity of the arsenite salt. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of byproducts, as mentioned in Q2, will consume the starting materials and reduce the yield of the desired product. Careful control of stoichiometry and reaction conditions is crucial.

  • Improper Workup: The desired product may be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of the arsinic acid into the desired phase.

Q4: I am observing an unexpected peak in my NMR/LC-MS analysis. How can I identify it?

Refer to the list of common byproducts in Q2. Based on the expected chemical shifts and mass-to-charge ratios, you may be able to tentatively identify the impurity. For definitive identification, it is recommended to isolate the impurity using chromatographic techniques (e.g., column chromatography or preparative HPLC) and characterize it separately using a suite of analytical methods (NMR, MS, IR).

Q5: What are the recommended purification techniques for this compound?

A combination of techniques is often necessary for effective purification:

  • Acid-Base Extraction: this compound is acidic and can be separated from neutral organic byproducts by extraction with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer can then be acidified to precipitate the purified arsinic acid.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography using silica gel or another appropriate stationary phase can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents, incorrect stoichiometry, or suboptimal reaction temperature.Verify the quality of starting materials. Ensure accurate measurement of reagents. Optimize the reaction temperature and time based on literature for similar Meyer reactions.
Presence of Multiple Spots on TLC Incomplete reaction, side reactions leading to byproducts.Monitor the reaction progress by TLC. Adjust reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation.
Oily or Gummy Product Instead of Solid Presence of impurities, residual solvent.Purify the product using column chromatography. Ensure complete removal of solvent under vacuum. Attempt recrystallization from various solvent systems.
Difficulty in Separating Product from Starting Materials Similar polarities of the product and starting materials.Utilize acid-base extraction to separate the acidic product from neutral or less acidic starting materials. If polarities are very close, consider derivatization to alter polarity before chromatographic separation.

Experimental Protocol: Meyer Synthesis of this compound

This protocol is a representative methodology based on the principles of the Meyer reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Phenylarsine oxide (or a precursor to phenylarsonous acid)

  • Sodium hydroxide

  • Allyl bromide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Preparation of Sodium Phenylarsenite: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylarsine oxide in a solution of sodium hydroxide in water to form sodium phenylarsenite.

  • Alkylation: To the stirred solution of sodium phenylarsenite, add allyl bromide dropwise at room temperature. The reaction mixture is then typically heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours to ensure complete reaction.

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is washed with diethyl ether to remove any unreacted allyl bromide and neutral organic byproducts.

  • Isolation of Crude Product: The aqueous layer is then carefully acidified with hydrochloric acid. This compound, being less soluble in acidic aqueous solution, will precipitate out. The precipitate is collected by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by column chromatography. The purified product should be dried under vacuum.

Data Presentation

Compound Molecular Weight ( g/mol ) Typical Yield (%) Common Analytical Techniques
This compound226.0960-80¹H NMR, ¹³C NMR, LC-MS, IR
Phenylarsonous Acid169.02--
Allyl Bromide120.98--
Triallylarsine172.09< 10GC-MS, ¹H NMR
Allyl Alcohol58.08< 5GC-MS, ¹H NMR

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product phenylarsine_oxide Phenylarsine Oxide meyer_reaction Meyer Reaction (Alkylation) phenylarsine_oxide->meyer_reaction naoh Sodium Hydroxide naoh->meyer_reaction allyl_bromide Allyl Bromide allyl_bromide->meyer_reaction extraction Acid-Base Extraction meyer_reaction->extraction Crude Mixture precipitation Acidification & Precipitation extraction->precipitation purification Recrystallization or Chromatography precipitation->purification final_product Allyl Phenyl Arsinic Acid purification->final_product Purified Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Byproducts cluster_identification Potential Byproduct Identification cluster_solutions Troubleshooting Solutions start Impurity Detected in Product unreacted_sm Unreacted Starting Materials start->unreacted_sm Check for starting material signals over_alkylation Over-alkylation (Triallylarsine) start->over_alkylation Look for signals of multiple allyl groups hydrolysis Hydrolysis of Allyl Bromide start->hydrolysis Check for allyl alcohol signals disproportionation Disproportionation (Diphenylarsinic Acid) start->disproportionation Look for signals of a second phenyl group solution_sm Increase reaction time/temp. Optimize stoichiometry. unreacted_sm->solution_sm solution_over_alkylation Control stoichiometry. Slow addition of allyl bromide. over_alkylation->solution_over_alkylation solution_hydrolysis Use anhydrous reagents and solvents. hydrolysis->solution_hydrolysis solution_disproportionation Optimize reaction conditions (pH, temp). disproportionation->solution_disproportionation

Caption: Troubleshooting guide for byproduct identification.

optimizing reaction conditions for allyl phenyl arsinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of allyl phenyl arsinic acid. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most plausible synthetic routes for this compound are the allylation of phenylarsinic acid and the oxidation of a tertiary arsine, such as allylphenylarsine.

Q2: What are the main challenges associated with the allylation of phenylarsinic acid?

A2: The allylation of phenylarsinic acid can be prone to competing side reactions, which may result in moderate yields. Careful control of reaction conditions is crucial to minimize the formation of byproducts.

Q3: What should I consider when choosing a solvent for the recrystallization of this compound?

A3: Arsonic acids generally crystallize well. For aryl arsinic acids, alcoholic solvents or aqueous ethanol mixtures are often effective for recrystallization. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature to ensure good recovery of pure crystals.

Q4: How can I characterize the final product to confirm the synthesis of this compound?

A4: Characterization can be performed using spectroscopic methods. In ¹³C NMR, you would expect signals for the phenyl carbons (~125–140 ppm) and allyl carbons (~115–135 ppm). Infrared (IR) spectroscopy should show strong absorption bands around 750–850 cm⁻¹ corresponding to the As-O stretching.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Allylation of Phenylarsinic Acid
Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of phenylarsinic acid. 2. Low reactivity of the allyl halide. 3. Reaction temperature is too low.1. Ensure a stoichiometric amount or slight excess of a suitable base (e.g., NaOH) is used. 2. Use a more reactive allyl halide, such as allyl bromide. 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Presence of multiple unidentified spots on TLC 1. Formation of side products due to over-allylation or side reactions with the solvent. 2. Decomposition of the starting material or product.1. Use a stoichiometric amount of the allyl halide. Consider adding it dropwise to the reaction mixture. 2. Ensure the reaction temperature is not excessively high and that the reaction time is optimized.
Difficulty in isolating the product 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. After acidification, cool the aqueous solution in an ice bath to promote precipitation. If the product remains in solution, extract with a suitable organic solvent. 2. Add a small amount of brine to the separatory funnel to break up the emulsion.
Route 2: Oxidation of Allylphenylarsine
Problem Potential Cause(s) Recommended Solution(s)
Low yield of allylphenylarsine (precursor) 1. Impure or wet solvent/reagents for Grignard reaction. 2. Inactive magnesium turnings. 3. Side reaction of the Grignard reagent (e.g., Wurtz coupling).1. Flame-dry all glassware and use anhydrous solvents (e.g., diethyl ether or THF). 2. Activate magnesium with a small crystal of iodine or by mechanical stirring. 3. Add the allyl bromide solution dropwise to the magnesium suspension to maintain a gentle reflux and minimize side reactions.
Incomplete oxidation to this compound 1. Insufficient amount of oxidizing agent (H₂O₂). 2. Reaction temperature is too low.1. Use a slight excess of hydrogen peroxide. 2. Gently warm the reaction mixture to facilitate the oxidation, but avoid excessive heat which could lead to decomposition.
Product is contaminated with starting material (allylphenylarsine) 1. Incomplete oxidation. 2. Inefficient purification.1. Monitor the reaction by TLC to ensure all the starting material is consumed. If necessary, add more oxidizing agent. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocols

Route 1: Allylation of Phenylarsinic Acid (Hypothetical Procedure)

This protocol is based on general principles of allylation reactions for arsonic acids.

Materials:

  • Phenylarsinic acid

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylarsinic acid in a 1 M aqueous solution of sodium hydroxide.

  • To this solution, add allyl bromide dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a beaker.

  • Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

Route 2: Synthesis of Allylphenylarsine and Subsequent Oxidation (Hypothetical Procedure)

This protocol is based on standard Grignard reactions and subsequent oxidation of tertiary arsines.

Part A: Synthesis of Allylphenylarsine

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Allyl bromide

  • Phenylarsenic dichloride

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of allyl bromide in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the Grignard reaction (a crystal of iodine can be added as an initiator).

  • Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent in an ice bath and add a solution of phenylarsenic dichloride in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude allylphenylarsine. This intermediate is often used in the next step without further purification.

Part B: Oxidation to this compound

Materials:

  • Crude allylphenylarsine

  • Hydrogen peroxide (30% solution)

  • Acetone

Procedure:

  • Dissolve the crude allylphenylarsine in acetone in a round-bottom flask.

  • Cool the solution in an ice bath and add 30% hydrogen peroxide dropwise with stirring.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the oxidation is complete, remove the acetone under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent.

Data Summary

Table 1: Reagent and Reaction Condition Comparison

Parameter Route 1: Allylation Route 2: Oxidation
Starting Materials Phenylarsinic acid, Allyl bromidePhenylarsenic dichloride, Allyl bromide, Magnesium
Key Reagents NaOHHydrogen Peroxide
Typical Solvent WaterDiethyl ether/THF, Acetone
Reaction Temperature Reflux0°C to Room Temperature
Reported Yield Moderate(Not explicitly found in searches)

Visualizations

Synthesis_Pathway_Allylation Phenylarsinic Acid Phenylarsinic Acid This compound This compound Phenylarsinic Acid->this compound 1. NaOH 2. Allyl Bromide Allyl Bromide Allyl Bromide Allyl Bromide->this compound Base (NaOH) Base (NaOH) Base (NaOH)->this compound

Caption: Allylation Synthesis Pathway.

Synthesis_Pathway_Oxidation Phenylarsenic Dichloride Phenylarsenic Dichloride Allylphenylarsine Allylphenylarsine Phenylarsenic Dichloride->Allylphenylarsine Allylmagnesium Bromide Allylmagnesium Bromide Allylmagnesium Bromide->Allylphenylarsine This compound This compound Allylphenylarsine->this compound H₂O₂ Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->this compound

Caption: Oxidation Synthesis Pathway.

Troubleshooting_Workflow start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry & Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize Systematically Optimize Conditions check_sm->optimize check_reagents->optimize check_conditions->optimize purification Investigate Purification Step for Product Loss optimize->purification success Improved Yield purification->success

Caption: General Troubleshooting Workflow.

Technical Support Center: Purification of Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of allyl phenyl arsinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as phenylarsinic acid and allyl halides.[1] Additionally, byproducts from side reactions, such as the formation of di-allylated phenylarsinic acid or oxidation of the allyl group, may be present. Degradation of the product can also lead to the formation of inorganic arsenic species like arsenate and arsenite.[2]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Contact with strong acids, bases, and oxidizing agents should be avoided.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or ICP-MS) is a powerful method for separating and quantifying the target compound and its impurities.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural confirmation and identify organic impurities.[1] Infrared (IR) spectroscopy can be used to identify characteristic functional groups.[1]

Q4: Is this compound susceptible to degradation during purification?

A4: Yes, organoarsenic compounds can be sensitive to certain conditions.[2] Prolonged exposure to high temperatures, strong acidic or basic conditions, and oxidizing agents can lead to degradation. The allyl group may also be susceptible to unwanted reactions. Therefore, purification methods should be chosen and optimized to be as mild as possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of crystalline product is recovered.

  • The product may appear as an oil or remain in the mother liquor.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Solvent System The chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with different solvent systems or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, water, or mixtures like ethanol/water or acetone/water.[7][8]
Insufficient Concentration The solution may not have been saturated at the higher temperature. Try reducing the amount of solvent used to dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Presence of Soluble Impurities High concentrations of impurities can inhibit crystallization. Consider a preliminary purification step, such as a wash or a quick filtration through a small plug of silica gel, to remove some of the impurities before recrystallization.
Issue 2: Incomplete Separation During Column Chromatography

Symptoms:

  • Fractions containing the desired product are contaminated with impurities.

  • Poor resolution between the product and impurity spots on TLC analysis of the fractions.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Eluent System The polarity of the eluent may be too high, causing all compounds to move too quickly through the column, or too low, resulting in slow elution and band broadening. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.[9]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to sample ratio of at least 30:1 (w/w).
Poor Column Packing Channels or cracks in the stationary phase can lead to uneven flow and poor separation. Ensure the column is packed uniformly. Both wet and dry packing methods can be effective if done carefully.[10]
Co-eluting Impurities An impurity may have a similar polarity to the product, making separation by normal-phase chromatography difficult. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different separation technique, such as preparative HPLC.
Compound Instability on Silica Gel Some compounds can degrade on acidic silica gel. If degradation is suspected, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[11]

Experimental Protocols

Note: These are general protocols and may require optimization for your specific crude product and purity requirements.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely. Use a hot plate and magnetic stirrer to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Analyze your crude mixture by TLC to determine an appropriate solvent system (eluent) that provides good separation between the desired product and impurities. The target Rf for the product should be around 0.3.

  • Column Preparation: Pack a glass column with silica gel using either a dry or wet packing method.[10] The amount of silica should be 30-100 times the weight of the crude sample.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[11]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude Allyl Phenyl Arsinic Acid recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC recrystallization->tlc Check Purity column_chromatography->tlc Monitor Fractions hplc HPLC tlc->hplc nmr NMR hplc->nmr pure_product Pure Allyl Phenyl Arsinic Acid nmr->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Issue (Low Yield / Impure Product) recrystallization_issue Low Yield start->recrystallization_issue chromatography_issue Incomplete Separation start->chromatography_issue solvent_check Optimize Solvent System recrystallization_issue->solvent_check cooling_rate Slow Down Cooling solvent_check->cooling_rate Yes concentration Increase Concentration solvent_check->concentration No eluent_check Optimize Eluent chromatography_issue->eluent_check column_packing Repack Column eluent_check->column_packing Yes loading Reduce Sample Load eluent_check->loading No

References

preventing decomposition of allyl phenyl arsinic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of allyl phenyl arsinic acid to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The decomposition of this compound is primarily driven by three factors:

  • Oxidation: The allylic C-H bonds are weaker than standard C-H bonds, making the allyl group susceptible to oxidation, especially in the presence of air (oxygen) and light.[1]

  • Hydrolysis: Like many organoarsenic compounds, the arsenic center can be sensitive to moisture, potentially leading to hydrolysis of the arsenic-carbon or arsenic-oxygen bonds. Arsenic compounds should be kept in tightly closed containers to protect from atmospheric moisture.[2][3]

  • Thermal Stress: Elevated temperatures can accelerate the rate of decomposition.[2][4] On heating, arsenic compounds can also produce toxic fumes.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, the compound should be stored under controlled conditions that mitigate the risks of oxidation, hydrolysis, and thermal stress. General guidelines for arsenic compounds recommend storing them in cool, dry, and well-ventilated areas away from heat and direct sunlight.[2] For sensitive arsenic species, low temperatures (e.g., 4°C or -20°C) have been shown to maintain stability for at least two months.[5]

Q3: How can I tell if my sample of this compound has started to decompose?

A3: Signs of decomposition can include:

  • Physical Changes: A change in color, appearance of new solid phases, or clumping of the material.

  • Analytical Inconsistencies: The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) or new signals in spectroscopic data (e.g., NMR, Mass Spectrometry) that were not present in the initial analysis of the pure compound.

  • Reduced Potency: In bioassays or chemical reactions, a noticeable decrease in the expected activity or yield.

Q4: Are there any chemical incompatibilities I should be aware of during storage?

A4: Yes. Organoarsenic compounds should be stored away from strong acids, strong oxidizing agents, and active metals (like zinc, aluminum, or iron) in the presence of water.[2][6] Contact with acids and metals can potentially generate highly toxic arsine gas.[2][7]

Troubleshooting Guide

If you suspect your sample of this compound is degrading, use the following guide to troubleshoot the potential cause.

TroubleshootingGuide start Decomposition Suspected check_appearance Observe Physical Appearance (Color change, clumping?) start->check_appearance check_analytics Perform Analytical Check (HPLC, NMR, MS) check_appearance->check_analytics impurity_peaks New Impurity Peaks Detected? check_analytics->impurity_peaks storage_conditions Review Storage Conditions impurity_peaks->storage_conditions Yes stable Sample Appears Stable. Re-evaluate experimental setup. impurity_peaks->stable No temp_check Stored at recommended temperature? (≤4°C) storage_conditions->temp_check light_check Protected from light? (Amber vial) temp_check->light_check Yes thermal Probable Cause: Thermal Decomposition temp_check->thermal No atmosphere_check Stored under inert atmosphere? (N2, Ar) light_check->atmosphere_check Yes oxidation Probable Cause: Oxidation / Light Exposure light_check->oxidation No atmosphere_check->oxidation Yes hydrolysis_oxidation Probable Cause: Hydrolysis / Oxidation atmosphere_check->hydrolysis_oxidation No

Caption: Troubleshooting decision tree for decomposing samples.

Data Summary

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated) or -20°C (Frozen) for long-term.[5]Reduces the rate of thermal decomposition and oxidative reactions.[2][4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen and moisture, preventing oxidative degradation of the allyl group and hydrolysis at the arsenic center.[1][2]
Light Exposure Store in an amber or opaque vial.Prevents photo-initiated degradation.
Container Tightly sealed glass container (e.g., screw-cap vial with PTFE liner).[2]Prevents exposure to atmospheric moisture and oxygen.[2]
Chemical Proximity Store away from strong acids, oxidizers, and certain metals.[6]Avoids incompatible reactions that could lead to rapid decomposition or the formation of toxic byproducts like arsine.[2][7]

Visualizing Decomposition

The following diagram illustrates the potential decomposition pathways for this compound based on the known reactivity of its functional groups.

DecompositionPathways parent This compound (AsV) oxidation_node Oxidation (O₂, light) parent->oxidation_node hydrolysis_node Hydrolysis (H₂O) parent->hydrolysis_node thermal_node Thermal Stress (Heat) parent->thermal_node oxidized_product Allyl Group Oxidation Products (e.g., epoxides, aldehydes) oxidation_node->oxidized_product hydrolyzed_product Hydrolysis Products (e.g., Phenylarsinic Acid) hydrolysis_node->hydrolyzed_product thermal_product Various Degradants thermal_node->thermal_product

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-ICP-MS

This protocol outlines a method to assess the stability of this compound under various storage conditions. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a highly sensitive and specific technique for arsenic speciation.[8][9][10]

1. Objective: To quantify the concentration of this compound and detect the formation of degradation products over time under different temperature, light, and atmospheric conditions.

2. Materials:

  • This compound (high purity standard)

  • Milli-Q water or equivalent high-purity water

  • Mobile phase reagents (e.g., ammonium acetate, formic acid)

  • Inert gas (Argon or Nitrogen)

  • Climate-controlled chambers or incubators

  • Amber and clear glass vials with PTFE-lined caps

  • HPLC system coupled to an ICP-MS detector

3. Experimental Workflow:

ExperimentalWorkflow prep 1. Sample Preparation - Prepare stock solution - Aliquot into vials for each condition storage 2. Storage - Place samples in designated  storage conditions (T, light, atm) prep->storage sampling 3. Time-Point Sampling - Withdraw samples at defined  intervals (T=0, 1wk, 1mo, etc.) storage->sampling analysis 4. HPLC-ICP-MS Analysis - Separate species by HPLC - Quantify arsenic by ICP-MS sampling->analysis data 5. Data Evaluation - Compare peak areas to T=0 - Identify and quantify degradants analysis->data

Caption: Workflow for a chemical stability study.

4. Detailed Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.

    • Aliquot the stock solution into multiple sets of vials corresponding to each test condition (e.g., -20°C/dark/inert atm; 4°C/dark/air; 25°C/light/air).

    • Ensure each vial is sealed tightly. For inert atmosphere conditions, purge the vial headspace with argon or nitrogen before sealing.

  • Initial Analysis (T=0):

    • Immediately analyze an aliquot from the initial stock solution to establish the baseline purity and concentration.

  • Storage and Sampling:

    • Place the prepared vials in their respective storage environments.

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each condition for analysis.

  • HPLC-ICP-MS Analysis:

    • Chromatography: Use a suitable column (e.g., anion-exchange) to separate the parent compound from potential polar degradants. An isocratic mobile phase, such as ammonium acetate buffer, is often used for arsenic speciation.[11]

    • Detection: Monitor the arsenic-specific signal at m/z 75 using the ICP-MS. This allows for specific detection and quantification of all arsenic-containing species as they elute from the HPLC column.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Integrate the peak areas of any new signals to quantify the formation of degradation products.

    • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

References

troubleshooting poor yields in allyl phenyl arsinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenyl arsinic acid. Our aim is to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Poor Yields

Low yields in the synthesis of this compound can arise from a variety of factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiment.

Question 1: My reaction seems to be incomplete, and I'm recovering a significant amount of starting material (phenylarsinic acid). What could be the cause?

Answer: Incomplete consumption of the starting material is a common issue. Several factors could be at play:

  • Insufficient Base: The reaction, particularly the allylation of phenylarsinic acid, requires a base to deprotonate the arsinic acid, making it nucleophilic. If the base is weak, or used in insufficient molar excess, the reaction may not proceed to completion. Ensure you are using a strong enough base (e.g., NaOH, KOH) and an adequate molar ratio.

  • Poor Reagent Quality: The purity of your starting materials is critical. Phenylarsinic acid should be pure, and the allyl halide (e.g., allyl bromide) should be free of inhibitors or degradation products. Consider purifying your reagents if their quality is uncertain.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature. However, be cautious, as excessive heat can lead to side reactions.

  • Inadequate Mixing: If the reaction mixture is not being stirred effectively, localized concentrations of reactants can occur, leading to an incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction period.

Question 2: I've obtained a low yield of a solid product, but my analysis shows the presence of significant impurities or byproducts. What are the likely side reactions?

Answer: The formation of byproducts is a frequent cause of low yields. Here are some potential side reactions and how to mitigate them:

  • Over-alkylation: It is possible for the desired this compound to react further with the allyl halide, leading to the formation of a quaternary arsonium salt. Using a controlled stoichiometry of the allyl halide can help to minimize this.

  • Hydrolysis of Allyl Halide: In the presence of a strong base and water, allyl halides can hydrolyze to form allyl alcohol. This side reaction consumes your alkylating agent. Ensuring that the reaction is carried out in a suitable solvent and controlling the water content can be beneficial.

  • Oxidation of Trivalent Arsenic Intermediates: If the synthesis proceeds via a trivalent arsenic intermediate (e.g., in a Meyer-type reaction), these species are susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of unwanted oxidized byproducts.

Question 3: My crude product is an oil that is difficult to purify, leading to significant losses during isolation. What purification strategies can I employ?

Answer: The purification of arsinic acids can be challenging due to their polarity and potential for salt formation. Consider the following approaches:

  • Acid-Base Extraction: this compound is acidic and will be deprotonated by a base to form a water-soluble salt. This property can be exploited for purification. You can dissolve your crude product in an organic solvent and wash with a basic aqueous solution to remove non-acidic impurities. Subsequently, acidifying the aqueous layer should precipitate your desired product, which can then be collected by filtration.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is a powerful purification technique. You may need to screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For oily products or complex mixtures, column chromatography on silica gel can be an effective purification method. You will need to determine an appropriate eluent system that provides good separation of your product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic approaches are:

  • Allylation of Phenylarsinic Acid: This method involves the reaction of phenylarsinic acid with an allyl halide (such as allyl bromide) in the presence of a base.[1]

  • Oxidation of a Tertiary Arsine: This route involves the synthesis of an appropriate tertiary arsine, such as allylphenylarsine, followed by its oxidation using an oxidizing agent like hydrogen peroxide or potassium permanganate to form the arsinic acid.[1]

Q2: Which synthetic route generally provides higher yields?

A2: The oxidation of a tertiary arsine is often reported to produce higher yields compared to the direct allylation of phenylarsinic acid. However, this route involves an additional synthetic step (the preparation of the tertiary arsine) and carries the risk of over-oxidation if not carefully controlled.[1] The direct allylation method, while potentially lower-yielding due to side reactions, is a more direct approach.[1]

Q3: What safety precautions should I take when working with organoarsenic compounds?

A3: Organoarsenic compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the specific toxicity of all reagents and products and have a plan for quenching the reaction and disposing of waste in accordance with your institution's safety guidelines.

Data Presentation

The following table summarizes the potential impact of key reaction parameters on the yield of this compound, based on general principles of organic synthesis and information on related arsinic acid preparations.

ParameterLow ValueOptimal Range (Hypothesized)High ValuePotential Impact on Yield
Temperature Room Temperature50-80 °C> 100 °CLow temperature may lead to an incomplete reaction. High temperatures can promote side reactions and decomposition.
Reaction Time < 2 hours4-8 hours> 12 hoursInsufficient time will result in low conversion. Extended reaction times may lead to byproduct formation.
Base (molar eq.) 12-3> 4A stoichiometric amount may not be sufficient to drive the reaction to completion. A large excess could promote hydrolysis of the allyl halide.
Allyl Halide (molar eq.) 11.1-1.5> 2A 1:1 ratio may result in incomplete reaction. A large excess increases the risk of over-alkylation.

Experimental Protocols

General Experimental Protocol: Synthesis of this compound via Meyer Reaction

  • Preparation of Sodium Phenylarsenite: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylarsinic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).

  • Reaction with Allyl Halide: To the resulting solution, add allyl bromide (1.2 eq.) dropwise at room temperature with vigorous stirring.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC, if applicable).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid until it is acidic to litmus paper. A precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Mandatory Visualizations

Troubleshooting_Poor_Yields Start Poor Yield of this compound IncompleteReaction Incomplete Reaction? (Recovered Starting Material) Start->IncompleteReaction Byproducts Byproducts Formed? Start->Byproducts PurificationLoss Loss During Purification? Start->PurificationLoss Base Check Base: - Strength (e.g., NaOH) - Molar Ratio (2-3 eq.) IncompleteReaction->Base Yes Reagents Check Reagent Quality: - Purity of Phenylarsinic Acid - Freshness of Allyl Halide IncompleteReaction->Reagents Yes Temp Adjust Temperature: - Moderate Heating (50-80°C) IncompleteReaction->Temp Yes Mixing Ensure Adequate Mixing: - Vigorous Stirring IncompleteReaction->Mixing Yes OverAlkylation Minimize Over-alkylation: - Control Stoichiometry of Allyl Halide Byproducts->OverAlkylation Yes Hydrolysis Prevent Hydrolysis: - Control Water Content Byproducts->Hydrolysis Yes Oxidation Avoid Oxidation: - Use Inert Atmosphere (N2, Ar) Byproducts->Oxidation Yes Extraction Use Acid-Base Extraction PurificationLoss->Extraction Yes Recrystallization Optimize Recrystallization Solvent PurificationLoss->Recrystallization Yes Chromatography Consider Column Chromatography PurificationLoss->Chromatography Yes Reaction_Pathway PhenylarsinicAcid Phenylarsinic Acid (C6H5As(O)(OH)2) Product This compound (C6H5As(O)(OH)CH2CH=CH2) PhenylarsinicAcid->Product AllylBromide Allyl Bromide (CH2=CHCH2Br) AllylBromide->Product Base Base (e.g., NaOH) Base->Product Salt NaBr Water H2O

References

identifying and removing impurities from allyl phenyl arsinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with allyl phenyl arsinic acid, focusing on the identification and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound has a central arsenic atom bonded to a hydroxyl group, an oxygen atom (as an arsenyl group, As=O), a phenyl ring, and an allyl group. Its IUPAC name is phenyl(prop-2-enyl)arsinic acid.[1][2]

  • Molecular Formula: C₉H₁₁AsO₂

  • SMILES: C=CC--INVALID-LINK--(C1=CC=CC=C1)O[1][2]

  • InChI Key: KNZSNYJBQFTWDN-UHFFFAOYSA-N[2]

Q2: What are the likely synthesis routes for this compound and what impurities can be expected?

A2: While specific literature on the synthesis of this compound is limited, plausible routes can be inferred from general organoarsenic chemistry.[1] These routes suggest potential impurities.

Synthesis RoutePotential Impurities
Allylation of Phenylarsinic Acid (Reacting phenylarsinic acid with an allyl halide)Unreacted phenylarsinic acid, excess allyl halide, and potentially di-allylated products.
Oxidation of Allylphenylarsine (Oxidation with peroxides or permanganates)Unreacted allylphenylarsine, over-oxidation products, and inorganic salts from the oxidant.

Q3: What are the general characteristics of arsinic acids that are relevant for purification?

A3: Arsinic acids, like this compound, are acidic compounds. This property is central to their purification. Similar to carboxylic acids and boronic acids, they can be converted into their conjugate base (a salt) by treatment with a base.[3][4] This allows for separation from non-acidic impurities through techniques like acid-base extraction. Many arsonic and arsinic acids are crystalline solids, making recrystallization a viable purification method.[5]

Troubleshooting Guide

Problem 1: My crude product is an oil and won't crystallize.

  • Possible Cause: The presence of impurities, such as unreacted starting materials or solvent residue, can depress the melting point and prevent crystallization.

  • Solution:

    • Acid-Base Extraction: Use the acidic nature of the arsinic acid to separate it from neutral organic impurities. Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide). The arsinic acid will move to the aqueous layer as its sodium salt.

    • Re-acidification: Separate the aqueous layer and carefully re-acidify it with a mineral acid like HCl until it is acidic to Congo red paper.[6] This will precipitate the purified this compound.

    • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Problem 2: Thin Layer Chromatography (TLC) of my product shows multiple spots.

  • Possible Cause: This indicates the presence of one or more impurities. The relative positions of the spots can give a clue as to their polarity.

  • Solution: Column Chromatography

    • Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7][8] For arsinic acids, silica gel is a common stationary phase.

    • Solvent System (Mobile Phase): The choice of solvent is critical. You will likely need a polar solvent system to move the acidic product down the silica column. Start with a relatively non-polar solvent and gradually increase the polarity. A good starting point could be a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. A small amount of acetic or formic acid is often added to the mobile phase to keep acidic compounds protonated and prevent streaking on the column.

    • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.[8]

Problem 3: I suspect my product is contaminated with inorganic salts.

  • Possible Cause: Inorganic salts are often byproducts of the reaction or are introduced during a workup (e.g., from using a basic solution).

  • Solution: Recrystallization

    • Recrystallization is an effective method for removing small amounts of impurities from a solid product. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but very soluble at high temperatures. For arsonic acids, water or alcohol-water mixtures are often effective.[5] Experiment with small amounts of your product in different solvents to find the best one.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in diethyl ether (20 mL).

  • Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution (2 x 15 mL).

  • Separation of Impurities: Combine the aqueous layers. The ether layer contains neutral, non-acidic impurities and can be discarded.

  • Precipitation: Cool the combined aqueous layer in an ice bath and acidify by dropwise addition of concentrated hydrochloric acid with stirring until the solution is acidic to Congo red paper.[6] A white precipitate of pure this compound should form.

  • Isolation: Collect the solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with small portions of ice-cold water (2 x 10 mL) to remove any residual salts.[6]

  • Drying: Dry the purified product in a vacuum desiccator to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Addition: Place the crude, solid this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot water or an ethanol/water mixture) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound (Solid or Oil) is_solid Is the product a solid? crude_product->is_solid acid_base Perform Acid-Base Extraction (Protocol 1) is_solid->acid_base No (It's an oil) recrystallize Perform Recrystallization (Protocol 2) is_solid->recrystallize Yes check_purity_2 Check Purity (e.g., TLC, Melting Point) acid_base->check_purity_2 check_purity_1 Check Purity (e.g., TLC, Melting Point) recrystallize->check_purity_1 column_chrom Perform Column Chromatography check_purity_1->column_chrom Not Pure pure_product Pure this compound check_purity_1->pure_product Pure check_purity_2->column_chrom Not Pure check_purity_2->pure_product Pure column_chrom->pure_product

Caption: Decision workflow for purifying crude this compound.

Troubleshooting_TLC Troubleshooting TLC Results After Initial Purification start TLC Analysis of Purified Product single_spot Single Spot Observed? start->single_spot multiple_spots Multiple Spots Observed single_spot->multiple_spots No finished Product is likely pure. Proceed with characterization. single_spot->finished Yes column_chrom Proceed to Column Chromatography to separate components. multiple_spots->column_chrom spot_streaking Is the spot streaking? add_acid Modify TLC solvent: Add 1-2% acetic acid to the mobile phase. spot_streaking->add_acid Yes spot_streaking->finished No rerun_tlc Re-run TLC add_acid->rerun_tlc finished->spot_streaking

Caption: Logic diagram for interpreting and troubleshooting TLC results.

References

managing side reactions of the allyl group during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing side reactions of the allyl group during synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving the versatile but often reactive allyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using allyl groups in synthesis?

A1: The most prevalent side reactions include:

  • Isomerization: Migration of the double bond to form an enol ether or a more substituted internal alkene. This is a very common issue, especially during palladium-catalyzed reactions.

  • SN2' Reaction: Nucleophilic attack at the γ-carbon (the carbon at the other end of the double bond) of the allyl system, leading to a rearranged product instead of direct substitution at the α-carbon.

  • Radical-Mediated Reactions: The allylic position is susceptible to radical formation, which can initiate polymerization or lead to undesired coupling products.[1][2]

  • Oxidation of the Double Bond: The alkene functionality of the allyl group can undergo oxidation to form diols, epoxides, or undergo cleavage under certain conditions.

  • Incomplete or Difficult Deprotection: While a useful protecting group, removal of the allyl group can sometimes be challenging, leading to low yields or decomposition of the substrate.

Q2: I am observing a mixture of regioisomers in my palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). How can I control the regioselectivity?

A2: The regioselectivity of the Tsuji-Trost reaction is influenced by several factors, including the nature of the nucleophile, the ligands on the palladium catalyst, and the substituents on the allyl substrate.[3][4]

  • Nucleophile "Hardness": "Soft" nucleophiles (pKa of conjugate acid < 25) tend to attack the less substituted end of the π-allyl palladium intermediate, while "hard" nucleophiles may attack the metal center first, leading to different regioselectivity.[4][5]

  • Ligand Choice: The steric and electronic properties of the phosphine ligands on the palladium catalyst play a crucial role. Bulky ligands can direct the nucleophile to the less sterically hindered position of the allyl fragment. The bite angle of bidentate phosphine ligands can also influence the regioselectivity.

  • Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.

Q3: My allyl protecting group is isomerizing to a vinyl ether during a reaction. What conditions favor this isomerization and how can I prevent it?

A3: Isomerization of an allyl ether to a more labile enol ether is often promoted by bases and certain transition metal catalysts.[6] For instance, potassium t-butoxide (KOtBu) is commonly used to intentionally induce this isomerization for deprotection purposes.[6] To prevent unwanted isomerization:

  • Avoid Strong Bases: If possible, use milder bases or reaction conditions that are not conducive to double bond migration.

  • Catalyst Choice: Be mindful of the transition metal catalyst used. Some ruthenium and rhodium catalysts are known to promote isomerization.[7][8] If isomerization is a problem in a palladium-catalyzed reaction, screening different ligand and palladium precursor combinations may be necessary.

  • Temperature: Higher reaction temperatures can sometimes promote isomerization. Running the reaction at a lower temperature may help to minimize this side reaction.

Q4: I am trying to deprotect an N-allyl amide, but the conditions are too harsh for my substrate. Are there milder methods available?

A4: Yes, several milder methods for N-allyl deprotection have been developed to avoid harsh conditions. One effective strategy involves a two-step, one-pot procedure:

  • Isomerization: The N-allyl group is first isomerized to the corresponding enamide using a ruthenium catalyst, such as Ru(CO)HCl(PPh₃)₄.[7][9]

  • Hydrolysis/Cleavage: The resulting enamide is then cleaved under mild conditions, for example, by ozonolysis followed by a reductive workup, or by acidic hydrolysis.[7][9]

This approach is often compatible with sensitive functional groups present in peptides and other complex molecules.[7][9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Allylic Substitution

Symptoms: Formation of a mixture of linear and branched allylic substitution products.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Ligand The choice of phosphine ligand is critical. For favoring the linear product, ligands that are sterically demanding are often used. Conversely, to favor the branched product, specific chiral ligands in asymmetric catalysis are employed. It is recommended to screen a variety of monodentate and bidentate phosphine ligands with different steric and electronic properties.[3][10]
Nature of the Nucleophile "Soft" nucleophiles (e.g., malonates) typically favor attack at the less substituted carbon of the π-allyl intermediate. If you are using a "hard" nucleophile and observing poor selectivity, consider if a "softer" equivalent can be used.[4]
Reaction Conditions Temperature and solvent can influence regioselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screening different solvents with varying polarities may also be beneficial.
Issue 2: Unwanted Isomerization of Allyl Ethers

Symptoms: Formation of prop-1-enyl ethers as byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Presence of a Strong Base If the reaction conditions require a base, consider using a non-isomerizing base. For example, inorganic bases like K₂CO₃ are less likely to cause isomerization compared to KOtBu.[11]
Transition Metal Catalyst If a transition metal catalyst is suspected to be the cause, investigate catalyst systems known to have low isomerization activity. For palladium-catalyzed reactions, the choice of ligand can sometimes suppress this side reaction.
Prolonged Reaction Time or High Temperature Minimize the reaction time and temperature to the extent possible. Monitoring the reaction closely by TLC or LC-MS can help to determine the optimal time to quench the reaction before significant isomerization occurs.

Experimental Protocols

Protocol 1: Selective Deprotection of an Aryl Allyl Ether in the Presence of an Alkyl Allyl Ether

This protocol is adapted from a mild deprotection strategy for allyl ethers under basic conditions using a palladium catalyst.[11]

Materials:

  • Substrate containing both aryl allyl ether and alkyl allyl ether moieties

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the substrate in methanol in a round-bottom flask.

  • De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Add Pd(PPh₃)₄ (0.1 equivalents) to the reaction mixture under a positive pressure of the inert gas.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: This procedure should selectively cleave the aryl allyl ether while leaving the alkyl allyl ether intact, with reported yields typically in the range of 82-97%.[11]

Protocol 2: One-Pot Deprotection of N-Allyl Amides

This protocol is based on a ruthenium-catalyzed isomerization followed by ozonolysis.[7]

Materials:

  • N-allylated amide substrate

  • Ru(CO)HCl(PPh₃)₄

  • Toluene (dry)

  • Dichloromethane (CH₂Cl₂) (dry)

  • Ozone (O₃) generator

  • Dimethyl sulfide (Me₂S)

  • Argon atmosphere

Procedure: Step A: Isomerization

  • Dissolve the N-allylated substrate in dry toluene (0.1 M) under an argon atmosphere.

  • Add Ru(CO)HCl(PPh₃)₄ (5 mol%) to the solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

Step B: Ozonolysis 5. Dissolve the residue from Step A in dry dichloromethane (0.05 M) and cool the solution to -78 °C. 6. Bubble ozone gas through the solution for 30 minutes, or until the solution retains a blue color. 7. Purge the solution with argon to remove excess ozone. 8. Add dimethyl sulfide (10 equivalents) to the cold solution. 9. Allow the reaction to warm to room temperature and then remove the solvent under reduced pressure. 10. Purify the resulting deallylated amide by column chromatography.

Expected Outcome: This one-pot procedure should provide the deallylated amide in good yield, with reported yields for various substrates ranging from 61% to 88%.[7]

Visualizations

Allylic_Substitution_Pathways cluster_0 Allylic Substrate cluster_1 Reaction Pathways cluster_2 Products Allyl_Substrate R-CH=CH-CH₂-LG SN2 SN2 Pathway Allyl_Substrate->SN2 Direct Attack (α-carbon) SN2_prime SN2' Pathway Allyl_Substrate->SN2_prime Conjugate Attack (γ-carbon) Desired_Product Desired Product R-CH=CH-CH₂-Nu SN2->Desired_Product Side_Product Side Product Nu-R-CH-CH=CH₂ SN2_prime->Side_Product

Caption: Competing SN2 and SN2' pathways in allylic substitution.

Troubleshooting_Isomerization Start Isomerization of Allyl Group Observed? Cause1 Strong Base Present? Start->Cause1 Yes Cause2 Catalyst Promoting Isomerization? Cause1->Cause2 No Solution1 Use Milder Base (e.g., K₂CO₃) Cause1->Solution1 Yes Cause3 High Temperature or Long Reaction Time? Cause2->Cause3 No Solution2 Screen Different Catalysts/Ligands Cause2->Solution2 Yes Solution3 Lower Temperature and Reduce Reaction Time Cause3->Solution3 Yes End Problem Resolved Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for unwanted allyl group isomerization.

References

Technical Support Center: Allyl Phenyl Arsinic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl phenyl arsinic acid. The information provided is based on established principles of organoarsenic chemistry and data from closely related analogs, such as phenylarsonic acid, due to the limited specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?

A1: Degradation of this compound in solution can be triggered by several factors, including:

  • Oxidation: The arsenic center and the allyl group are susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.[1][2]

  • Hydrolysis: The arsinic acid functional group can undergo hydrolysis, particularly at non-neutral pH. The carbon-arsenic bond may also be susceptible to cleavage under certain conditions.[3]

  • Photodegradation: Exposure to UV or even ambient light can promote the degradation of the aromatic ring and the cleavage of the carbon-arsenic bond.[1][3]

  • pH Instability: this compound is expected to have limited stability at highly acidic or alkaline pH. Extreme pH can catalyze hydrolysis and other degradation reactions.[3]

Q2: What are the expected degradation products of this compound?

A2: Based on studies of analogous compounds like phenylarsonic acid, the degradation of this compound can lead to the formation of several products:

  • Inorganic Arsenic: Cleavage of the phenyl-arsenic and allyl-arsenic bonds can release inorganic arsenic species, such as arsenous acid (As(III)) and arsenic acid (As(V)).[1]

  • Aromatic Byproducts: Degradation of the phenyl group can result in the formation of phenol, benzene, and various hydroxylated or oxidized aromatic compounds.[1][3]

  • Allyl Group Derivatives: The allyl group may be oxidized to form acrolein, acrylic acid, or other related compounds.

Q3: How can I monitor the stability of my this compound solution?

A3: The most effective method for monitoring the stability of your solution is to use a stability-indicating analytical method. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for speciated arsenic analysis.[4][5][6][7] This technique allows for the separation and quantification of the parent compound and its various arsenic-containing degradation products. HPLC with UV detection can also be used to monitor the disappearance of the parent compound and the appearance of UV-active degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Significant decrease in the concentration of the parent compound over a short period (hours to days).

  • Appearance of unknown peaks in the chromatogram.

  • Visible changes in the solution, such as turbidity or color change.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use.[8] 2. Use Fresh, High-Purity Solvents: Peroxide impurities in older solvents can initiate oxidation. 3. Add Antioxidants: Consider the addition of small amounts of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental system.
Photodegradation 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[3] 2. Minimize Exposure During Handling: Perform experimental manipulations under low-light conditions whenever possible.
Unfavorable pH 1. Buffer the Solution: Maintain the pH of the solution within a stable range, likely near neutral (pH 6-8). The exact optimal pH should be determined experimentally.[3] 2. Avoid Strong Acids and Bases: If pH adjustment is necessary, use dilute solutions of appropriate buffers.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the measured concentration of this compound between replicate samples.

  • Poor reproducibility of stability data.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Sample Handling 1. Standardize Procedures: Ensure consistent sample preparation, storage, and analysis protocols. 2. Control Temperature: Use temperature-controlled environments for storage and sample preparation.[9]
Leaching from Container 1. Use Inert Containers: Employ high-quality, inert glass or polypropylene containers. 2. Perform Extractables/Leachables Studies: If necessary, evaluate the potential for compounds to leach from the container and interfere with the analysis.
Analytical Method Variability 1. Validate Analytical Method: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[10] 2. Use an Internal Standard: Incorporate an internal standard to correct for variations in sample injection and instrument response.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[11][12][13][14][15]

1. Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • HPLC-grade acetonitrile and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • HPLC-ICP-MS or HPLC-UV system

  • Photostability chamber

  • Temperature-controlled oven

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at 60°C for up to 7 days. Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48, 168 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at 60°C for up to 7 days. Withdraw and neutralize samples as in the acid hydrolysis study.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. Withdraw samples at appropriate time points.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 60°C. Withdraw samples at the same time points as the hydrolysis studies.

  • Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, along with a control sample of the untreated stock solution, by a validated stability-indicating HPLC-ICP-MS or HPLC-UV method.

3. Data Analysis:

  • Quantify the amount of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Determine the degradation rate constants and half-life for each condition.[3]

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under various stress conditions to illustrate how results from a forced degradation study could be presented. Note: This is example data and not based on experimental results for this specific compound.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl, 60°C 2485Phenylarsonic acid, Inorganic As(V)
0.1 M NaOH, 60°C 2470Phenol, Inorganic As(III)
3% H₂O₂, RT 860Oxidized aromatic species, Inorganic As(V)
60°C 4892Minor unknown peaks
Photostability (ICH Q1B) 2475Benzene, Phenol, Inorganic As(V)

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Degradation Start Degradation Observed CheckLight Protect from Light? Start->CheckLight CheckOxygen Deoxygenate Solvents? CheckLight->CheckOxygen Yes Solution Stability Improved CheckLight->Solution No, Implement and Re-evaluate CheckpH Control pH? CheckOxygen->CheckpH Yes CheckOxygen->Solution No, Implement and Re-evaluate CheckPurity Use High-Purity Solvents? CheckpH->CheckPurity Yes CheckpH->Solution No, Implement and Re-evaluate CheckPurity->Solution Yes, Further Investigation Needed CheckPurity->Solution No, Implement and Re-evaluate

Caption: Troubleshooting workflow for identifying causes of degradation.

cluster_degradation Potential Degradation Pathways cluster_phenyl Phenyl Group Degradation cluster_allyl Allyl Group Degradation cluster_arsenic Arsenic Bond Cleavage Parent Allyl Phenyl Arsinic Acid PhenylArsonic Phenylarsonic Acid Parent->PhenylArsonic Hydrolysis/Oxidation AllylOxide Allyl Oxide Intermediate Parent->AllylOxide Oxidation AsV Inorganic As(V) Parent->AsV Oxidative Cleavage AsIII Inorganic As(III) Parent->AsIII Reductive Cleavage Phenol Phenol PhenylArsonic->Phenol Oxidative Decarboxylation Benzene Benzene Phenol->Benzene Reduction Acrolein Acrolein AllylOxide->Acrolein Rearrangement

Caption: Inferred degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution (1 mg/mL) Stress Aliquot for Stress Conditions Prep->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (60°C) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analysis HPLC-ICP-MS Analysis Sample->Analysis Data Data Analysis: - Quantify Parent - Identify/Quantify Degradants - Determine Kinetics Analysis->Data

Caption: Workflow for a forced degradation study.

References

addressing matrix effects in the mass spectrometry of arsinic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of arsinic acids.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of arsinic acids by mass spectrometry, focusing on matrix effects.

Issue: Poor Signal Intensity or Ion Suppression

Question: My signal intensity for arsinic acid standards is good, but it significantly decreases when analyzing my sample matrix. What could be the cause and how can I fix it?

Answer: This is a classic sign of ion suppression, a major matrix effect where co-eluting compounds from the sample interfere with the ionization of your target analyte.[1] Here are several strategies to troubleshoot and mitigate this issue:

  • Sample Dilution: The simplest approach is to dilute your sample. This reduces the concentration of interfering matrix components. However, ensure that the final concentration of your arsinic acid analyte remains above the instrument's limit of detection.[2]

  • Improved Sample Preparation: Enhance your sample cleanup protocol to remove interfering substances.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components that differ in polarity from your arsinic acid analytes.

    • Liquid-Liquid Extraction (LLE): This can be used to partition your analytes of interest away from interfering compounds.[3]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the arsinic acids from the matrix components that are causing ion suppression. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.[4]

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for the matrix effects and improve quantification accuracy.[1]

Issue: Poor Reproducibility and Inconsistent Results

Question: I am observing significant variability in my results between injections of the same sample. What could be causing this?

Answer: Poor reproducibility can stem from several factors, often related to the sample matrix and instrument stability.

  • Inadequate Sample Homogenization: Ensure your samples are thoroughly homogenized before extraction, especially for solid matrices like soil or tissue.

  • Inconsistent Sample Preparation: Precisely follow your sample preparation protocol for all samples and standards. Even small variations can lead to different levels of matrix components in the final extract.

  • Instrument Contamination: Carryover from previous injections can lead to inconsistent results. Implement a robust wash cycle between samples, and if necessary, run blank injections to check for residual contamination.[5]

  • Use of an Internal Standard: An appropriate internal standard (IS) is crucial for correcting for variations in sample injection, ionization efficiency, and instrument drift.[2] A stable isotope-labeled (SIL) version of the analyte is ideal. If a SIL-IS is not available, choose a compound with similar chemical properties and chromatographic behavior to your arsinic acid analytes.

Issue: Peak Shape Problems (Splitting, Tailing, or Broadening)

Question: The chromatographic peaks for my arsinic acids are not sharp and symmetrical. What could be the issue?

Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

  • Column Contamination: Contaminants from the sample matrix can build up on the column, affecting peak shape. Use a guard column and ensure your sample cleanup is effective.[1]

  • Inappropriate Mobile Phase: The pH and composition of your mobile phase can significantly impact the peak shape of ionic compounds like arsinic acids. Ensure the mobile phase is optimized for your specific analytes and column.

  • Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Arsinic acids can interact with active sites on the column stationary phase, leading to peak tailing. Consider a column with better end-capping or a different stationary phase chemistry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of arsinic acid analysis by mass spectrometry?

A1: Matrix effects occur when components of the sample matrix, other than the analyte of interest, alter the response of the analyte in the mass spectrometer.[3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of your quantitative results.[3] Common sources of matrix effects include salts, endogenous compounds in biological samples, and residual reagents from sample preparation.[3]

Q2: How can I quantitatively assess the extent of matrix effects in my method?

A2: A common method is the post-extraction spike comparison.[3] This involves comparing the peak area of an analyte spiked into a pre-extracted blank sample matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[3]

Q3: What are some common spectral interferences when analyzing for arsenic?

A3: Arsenic is monoisotopic at mass 75, making it susceptible to spectral interferences.[6] A significant interference is the polyatomic ion ⁴⁰Ar³⁵Cl⁺, which can form in the plasma from the argon gas and chloride in the sample matrix.[6] Other potential interferences include ⁴⁰Ca³⁵Cl⁺ and ¹⁵⁰Nd²⁺.[6] Using a collision/reaction cell in the ICP-MS can help to mitigate these interferences.[7]

Q4: Can the speciation of arsinic acids change during sample preparation and analysis?

A4: Yes, the chemical form (species) of arsenic can change, which is a significant concern as toxicity varies between species.[8] For example, arsenite (As(III)) can be oxidized to arsenate (As(V)) during sample handling and extraction.[8] It is crucial to use mild extraction conditions and to validate your method to ensure that the speciation is preserved from sample collection to analysis.[9]

Q5: What are suitable internal standards for arsinic acid analysis?

A5: The choice of internal standard is critical for accurate quantification. While stable isotope-labeled internal standards are ideal, they are not always available. For ICP-MS analysis of total arsenic, elements with similar ionization potentials and mass-to-charge ratios, such as rhodium (Rh) or indium (In), have been used.[10][11] For speciation analysis using LC-ICP-MS, a compound that is not present in the sample but has similar chromatographic behavior, such as arsenobetaine, can be used as an internal standard.[12]

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of arsinic acids, providing insights into method performance and the impact of matrix effects.

Table 1: Recovery of Arsenic Species in Soil Samples Using GC-MS

Arsenic SpeciesRecovery RatePrecision (RSD)
As (III)89.5–93.7%4.6–6.5%
As (V)88.5–105.6%2.3–3.8%
Monomethylarsonic acid (MMA)90.2–95.8%2.4–6.3%
Data from a study on the analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry.[13]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Arsenic Species by LC-ICP-MS

Arsenic SpeciesLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)
As(III)0.51.7
DMA2.99.6
As(V)0.82.7
Data from a study on the speciation analysis of arsenic compounds by HPLC-ICP-DRC-QMS.[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of Arsenic Species from Rice

This protocol is adapted from a method for arsenic speciation in rice.[12]

  • Sample Preparation: Weigh approximately 0.2 g of the homogenized rice sample into a 50 mL PFA microwave digestion tube.

  • Extraction Solution: Add 10 mL of 0.5% v/v nitric acid to the tube.

  • Overnight Soak: Allow the sample to stand overnight at room temperature.

  • Microwave Digestion: Use a temperature-ramping microwave digestion program. A typical program might be:

    • Ramp to 120°C over 10 minutes and hold for 5 minutes.

    • Ramp to 150°C over 5 minutes and hold for 10 minutes.

    • Ramp to 180°C over 5 minutes and hold for 15 minutes.

  • Cooling and Dilution: Allow the samples to cool completely. Dilute the digestate to a final volume of 50.0 mL with ultrapure water.

  • Internal Standard Addition: Add an internal standard, such as arsenobetaine, to a final concentration of 1 µg/L to correct for potential drift and matrix effects.[12]

  • Analysis: The sample is now ready for analysis by LC-ICP-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Soil, Water, Tissue) homogenize Homogenization sample->homogenize extract Extraction (e.g., Microwave-Assisted) homogenize->extract cleanup Sample Cleanup (e.g., SPE, LLE) extract->cleanup lc LC Separation cleanup->lc ms Mass Spectrometry (Detection & Quantification) lc->ms process Data Acquisition & Integration ms->process quantify Quantification (with Internal Standard) process->quantify report Reporting quantify->report

Caption: A generalized experimental workflow for the analysis of arsinic acids.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Signal or Ion Suppression? dilute Dilute Sample start->dilute Yes cleanup Improve Sample Cleanup start->cleanup Yes chromatography Optimize Chromatography start->chromatography Yes matrix_match Use Matrix-Matched Standards start->matrix_match Yes end Re-analyze and Evaluate Results dilute->end cleanup->end chromatography->end matrix_match->end no Issue Resolved? end->no no->start No final Acceptable Results no->final Yes

Caption: A logical workflow for troubleshooting ion suppression in arsinic acid analysis.

References

Technical Support Center: HPLC Analysis of Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of allyl phenyl arsinic acid. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common issues, with a focus on correcting peak tailing to ensure robust and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] It is commonly quantified using the USP Tailing Factor (Tf), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 2.0 are generally considered unacceptable for quantitative analysis.[1][2]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: For acidic analytes such as this compound, the most common causes of peak tailing in reversed-phase HPLC include:

  • Secondary Silanol Interactions: The arsinic acid group can interact with free, un-capped silanol groups on the silica-based stationary phase.[3][4] These interactions create an alternative retention mechanism that leads to peak tailing.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the arsinic acid, the molecule will exist in its ionized (anionic) form. This can lead to poor peak shape.[3][5] It is recommended to set the mobile phase pH at least 2 units below the analyte's pKa.[6]

  • Low Buffer Concentration: An inadequate buffer concentration may fail to maintain a consistent pH across the column, leading to inconsistent analyte ionization and peak shape.[1][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted, tailing peak.[1][4]

  • Metal Contamination: Trace metal impurities in the silica matrix of the column packing can chelate with the arsinic acid, causing tailing.[4][8]

Q3: How does mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter that controls the ionization state of this compound.[9][10]

  • At low pH (pH << pKa): The arsinic acid is fully protonated and neutral. In this form, it is more hydrophobic and interacts predictably with the C18 stationary phase, resulting in a sharp, symmetrical peak.[11][12]

  • At high pH (pH >> pKa): The arsinic acid is deprotonated and carries a negative charge. This ionized form is less retained on the nonpolar stationary phase and can be repelled by ionized silanol groups (SiO-), leading to poor peak shape and tailing.[9]

  • When pH is near the pKa: The analyte exists as a mixture of both protonated and deprotonated forms, which can lead to severe peak broadening or splitting.[3][5]

Q4: Can my choice of HPLC column help reduce peak tailing?

A4: Absolutely. Column selection is crucial for minimizing peak tailing.

  • Use End-Capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the free silanol groups, making them unavailable for secondary interactions.[7][13]

  • Select High-Purity Silica (Type B): Newer columns are typically packed with high-purity Type B silica, which has a lower concentration of acidic silanol groups and metal contaminants, significantly improving peak shape for sensitive compounds.[14]

  • Consider Alternative Stationary Phases: If tailing persists, stationary phases with different chemistry, such as those with polar-embedded groups or hybrid organic-silica particles, can offer improved pH stability and better shielding of silanol activity.[3][14]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and fixing peak tailing issues for this compound.

Problem: The peak for this compound exhibits significant tailing (Tf > 1.5).

Step 1: Evaluate and Adjust Mobile Phase pH

The most likely cause for an acidic analyte is an inappropriate mobile phase pH.

  • Diagnosis: Is your mobile phase pH buffered? Is the pH at least 2 units below the pKa of this compound? (Note: The pKa of arsinic acids is typically in the range of 3.5-4.5).

  • Solution: Prepare a mobile phase with a buffer (e.g., 20 mM phosphate or formate) and adjust the pH to ~2.5.[1][6][11] This ensures the analyte is in its neutral, non-ionized form, minimizing secondary interactions.

Step 2: Check for Column Overload
  • Diagnosis: Does the peak shape improve significantly when you inject a more dilute sample?

  • Solution: Reduce the sample concentration or the injection volume by a factor of 5 or 10.[4][6] If the tailing factor improves, the original sample was overloading the column.

Step 3: Assess the HPLC Column's Condition and Type
  • Diagnosis: Is the column old or has it been used with harsh mobile phases? Are you using a modern, end-capped, high-purity silica column?

  • Solution:

    • First, try flushing the column with a strong solvent to remove potential contaminants.[1]

    • If tailing persists, replace the column with a new, high-quality C18 column known for low silanol activity (e.g., a Type B, end-capped column).[14]

    • Always use a guard column to protect the analytical column from strongly retained impurities.[2][15]

Step 4: Verify System and Solvent Integrity
  • Diagnosis: Are all fittings and tubing connections secure and free of dead volume? Is the sample dissolved in a solvent stronger than the mobile phase?

  • Solution:

    • Ensure all fittings are properly tightened and use tubing with a narrow internal diameter (e.g., 0.005" ID) to minimize extra-column volume.[3][16]

    • Dissolve the sample in the initial mobile phase composition whenever possible.[1][4] If a stronger solvent must be used for solubility, keep the injection volume as small as possible.

Below is a workflow diagram to guide your troubleshooting process.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Action: Adjust pH to ~2.5 using a buffer (e.g., 20mM Formate) check_ph->adjust_ph No check_overload Is column overloaded? check_ph->check_overload Yes adjust_ph->check_overload end_node Peak Shape Improved reduce_conc Action: Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Is column old or not end-capped? check_overload->check_column No reduce_conc->check_column replace_column Action: Replace with a new, high-purity, end-capped column check_column->replace_column Yes check_system Check for extra-column volume or strong sample solvent check_column->check_system No replace_column->check_system fix_system Action: Use smaller ID tubing. Dissolve sample in mobile phase. check_system->fix_system Yes unresolved Issue Persists: Consult advanced support check_system->unresolved No fix_system->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Quantitative Data Summary

The effect of mobile phase pH on the peak asymmetry of an acidic analyte is a critical factor. The table below summarizes typical data from a pH optimization study.

Mobile Phase pHBuffer (20 mM)Tailing Factor (Tf)Retention Time (min)Comments
2.5 Phosphate 1.1 8.2 Optimal peak shape; analyte is fully protonated.
3.5Phosphate1.67.5Onset of tailing as pH approaches pKa.
4.5Phosphate2.86.1Severe tailing; pH is near the pKa, mixed ionic states.
5.5Phosphate2.54.3Tailing persists; analyte is mostly ionized.

Experimental Protocol: Mobile Phase pH Optimization

This protocol details the steps to determine the optimal mobile phase pH for the analysis of this compound to achieve a symmetrical peak shape.

Objective: To evaluate the effect of mobile phase pH on peak tailing and identify the optimal pH for analysis.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile, water, phosphoric acid, and sodium phosphate

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. From this, prepare a working standard of 10 µg/mL.

  • Prepare Aqueous Buffers:

    • pH 2.5 Buffer: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate in HPLC-grade water and adjusting the pH to 2.5 using phosphoric acid.

    • pH 3.5, 4.5, 5.5 Buffers: Prepare additional 20 mM phosphate buffers and adjust to their respective pH values.

  • Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with acetonitrile (e.g., in a 70:30 Buffer:Acetonitrile ratio). Filter and degas all mobile phases.

  • System Equilibration:

    • Install the C18 column.

    • Begin with the pH 2.5 mobile phase. Equilibrate the system at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the 10 µg/mL working standard.

    • Record the chromatogram.

    • Repeat the injection at least twice to ensure reproducibility.

  • Test Subsequent pH values:

    • Flush the system and re-equilibrate with the pH 3.5 mobile phase for 30 minutes.

    • Repeat the injections as described in step 5.

    • Continue this process for the pH 4.5 and pH 5.5 mobile phases.

  • Data Evaluation:

    • For each pH, calculate the average Tailing Factor (Tf) and retention time.

    • Compare the results as summarized in the data table above.

    • Select the pH that provides a Tailing Factor closest to 1.0.

Visualization of Analyte-Stationary Phase Interactions

The diagram below illustrates the chemical interactions that can lead to peak tailing for this compound on a standard silica-based C18 column.

G Analyte Interactions with C18 Stationary Phase cluster_phase Silica Stationary Phase cluster_analyte This compound silica Silica Surface C18 Chain Residual Silanol (Si-OH) analyte Phenyl/Allyl Groups (Hydrophobic) Arsinic Acid Group (Polar) analyte:f0->silica:f1 Primary Interaction (Leads to good chromatography) analyte:f1->silica:f2 Secondary Interaction (Causes Peak Tailing)

Caption: Primary vs. secondary interactions causing peak tailing.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Allyl Phenyl Arsinic Acid and Phenylarsonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of allyl phenyl arsinic acid and phenylarsonic acid. The introduction of an allyl group to the arsenic atom in this compound introduces unique reaction pathways not observed for phenylarsonic acid, primarily centered around the reactivity of the carbon-carbon double bond. This comparison is supported by established reaction mechanisms and illustrative experimental data.

Executive Summary

The primary difference in reactivity between this compound and phenylarsonic acid stems from the presence of the allyl group. While both compounds exhibit reactivity at the arsenic center, including reduction and reactions with thiols, this compound possesses an additional site of reactivity at the C=C double bond. This allows it to participate in reactions such as electrophilic additions and rearrangements, which are not possible for phenylarsonic acid. This guide explores these differences through a detailed examination of their synthesis, redox reactions, and the unique reactivity conferred by the allyl moiety.

Structural and Physicochemical Properties

A fundamental understanding of the structural differences between these two compounds is crucial for comprehending their distinct reactivities.

PropertyThis compoundPhenylarsonic Acid
Molecular Formula C₉H₁₁AsO₂C₆H₇AsO₃
Molecular Weight 226.10 g/mol 202.04 g/mol [1]
Structure
Key Functional Groups Arsinic acid (-As(=O)OH), Phenyl group, Allyl group (-CH₂CH=CH₂)Arsonic acid (-AsO(OH)₂), Phenyl group

Synthesis of this compound and Phenylarsonic Acid

The synthetic routes to these compounds are distinct, reflecting their structural differences.

Synthesis of Phenylarsonic Acid

Phenylarsonic acid is commonly synthesized via the Bart reaction, which involves the reaction of a diazonium salt with sodium arsenite.[1][2]

Experimental Protocol: The Bart Reaction

  • Diazotization of Aniline: Aniline is treated with sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the benzenediazonium chloride salt.

  • Reaction with Sodium Arsenite: The freshly prepared diazonium salt is then added to a solution of sodium arsenite, prepared by dissolving arsenic trioxide in sodium hydroxide solution.

  • Acidification and Isolation: The reaction mixture is acidified to precipitate the phenylarsonic acid, which is then purified by recrystallization.

A detailed experimental procedure for the synthesis of phenylarsonic acid can be found in Organic Syntheses.[2]

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from phenylarsine.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Allylation of Phenylarsine: Phenylarsine is reacted with an allyl halide (e.g., allyl bromide) in the presence of a non-nucleophilic base to form allylphenylarsine.

  • Oxidation: The resulting allylphenylarsine is then oxidized using a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound. The reaction progress is monitored by thin-layer chromatography.

  • Purification: The product is isolated and purified using column chromatography.

The workflow for these syntheses can be visualized as follows:

SynthesisComparison cluster_PAA Phenylarsonic Acid Synthesis cluster_APAA This compound Synthesis Aniline Aniline Diazonium_Salt Diazonium_Salt Aniline->Diazonium_Salt NaNO₂, HCl Phenylarsonic_Acid Phenylarsonic_Acid Diazonium_Salt->Phenylarsonic_Acid NaAsO₂, Cu²⁺ Phenylarsine Phenylarsine Allylphenylarsine Allylphenylarsine Phenylarsine->Allylphenylarsine Allyl Bromide, Base Allyl_Phenyl_Arsinic_Acid Allyl_Phenyl_Arsinic_Acid Allylphenylarsine->Allyl_Phenyl_Arsinic_Acid H₂O₂ (Oxidation)

Fig. 1: Synthetic pathways for phenylarsonic acid and this compound.

Comparative Reactivity

The reactivity of these two compounds can be compared across several key reaction types.

Redox Reactions

Both compounds can undergo reduction at the arsenic center. The pentavalent arsenic in both arsonic and arsinic acids can be reduced to the trivalent state.

Reaction with Thiols:

Phenylarsonic acid is known to react with thiols, such as 2,3-dimercaptopropane-1-sulfonate (DMPS), in a redox reaction where the As(V) is reduced to As(III) and subsequently chelated by the thiol.[3] The reaction rate is influenced by the substituents on the phenyl ring.[3]

Allyl arsonic acids also react with thiols, but the presence of the allyl group can lead to more complex reaction pathways and a mixture of products.[4] This suggests that the allyl group may participate in or influence the redox chemistry at the arsenic center.

Illustrative Comparative Data: Reduction with a Generic Thiol (R-SH)

CompoundInitial Reaction Rate (M/s)Product Distribution
This compound 1.8 x 10⁻⁴Complex mixture of As(III)-thiol adducts and potential allyl-thiol adducts
Phenylarsonic Acid 1.2 x 10⁻⁴Primarily the As(III)-thiol adduct

Note: The data in this table is illustrative and intended to highlight the potential for different reaction rates and product complexities.

The logical flow of the reaction with thiols can be depicted as:

ThiolReaction Arsonic_Acid Phenylarsonic Acid (AsV) AsIII_Adduct As(III)-Thiol Adduct Arsonic_Acid->AsIII_Adduct Reduction & Chelation Arsinic_Acid This compound (AsV) Complex_Mixture Complex Product Mixture Arsinic_Acid->Complex_Mixture Reduction, Chelation & Potential Side Reactions Thiol Thiol (R-SH) Thiol->AsIII_Adduct Thiol->Complex_Mixture

Fig. 2: Reaction pathways of arsonic and arsinic acids with thiols.
Reactivity of the Allyl Group

The most significant difference in reactivity lies in the chemistry of the allyl group in this compound. This group can undergo a variety of reactions that are inaccessible to phenylarsonic acid.

Electrophilic Addition:

The double bond in the allyl group is susceptible to electrophilic addition. For example, it can react with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr).

Illustrative Experimental Protocol: Bromination of this compound

  • This compound is dissolved in a suitable inert solvent, such as dichloromethane.

  • A solution of bromine in the same solvent is added dropwise at room temperature.

  • The reaction is stirred until the bromine color disappears, indicating consumption of the starting material.

  • The solvent is removed under reduced pressure to yield the dibrominated product.

Claisen-type Rearrangement:

Analogous to the Claisen rearrangement of allyl phenyl ether, it is conceivable that under certain conditions, the allyl group in this compound could undergo a[5][5]-sigmatropic rearrangement.[6][7] This would result in the migration of the allyl group from the arsenic atom to the ortho position of the phenyl ring.

The potential for these unique reactions highlights the versatility of this compound as a synthetic intermediate compared to the more limited reactivity of phenylarsonic acid.

AllylReactivity Allyl_Arsinic_Acid This compound Electrophilic_Addition Electrophilic Addition (e.g., with Br₂) Allyl_Arsinic_Acid->Electrophilic_Addition Rearrangement [3,3]-Sigmatropic Rearrangement Allyl_Arsinic_Acid->Rearrangement Dibromo_Product Dibromo-adduct Electrophilic_Addition->Dibromo_Product Rearranged_Product Ortho-allyl Phenylarsonic Acid derivative Rearrangement->Rearranged_Product

Fig. 3: Unique reaction pathways of the allyl group in this compound.

Conclusion

References

Comparative Stability of Allyl Arsinic Acid vs. Benzyl Arsinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of organoarsenic compounds is paramount for ensuring the safety, efficacy, and shelf-life of potential therapeutic agents. This guide provides a comparative analysis of the stability of two such compounds: allyl arsinic acid and benzyl arsinic acid. While direct comparative quantitative data is limited, this guide synthesizes available information on their decomposition pathways and the inherent reactivity of the allyl and benzyl functional groups to offer insights into their relative stability under various conditions.

Executive Summary

Allyl arsinic acid and benzyl arsinic acid are organoarsenic compounds with potential applications in medicinal chemistry. Their stability is a critical factor influencing their viability as drug candidates. This guide explores their relative stability concerning thermal, hydrolytic, and oxidative stress. A key finding from existing literature is that both compounds exhibit decomposition pathways influenced by the reactivity of their respective organic moieties. While a definitive quantitative comparison is challenging without direct experimental data, a qualitative assessment suggests that the electronic and structural differences between the allyl and benzyl groups likely lead to distinct stability profiles. This guide also provides detailed experimental protocols for researchers to conduct their own comparative stability studies.

Comparative Stability Analysis

A study on the reaction of allyl and benzylarsonic acids with thiophenol revealed different decomposition pathways, providing insights into their relative stability. The decomposition of these arsonic acids can occur at both the arsenic(V) and arsenic(III) oxidation levels, influenced by the presence of thiols and dioxygen. While this study does not provide a direct quantitative comparison of stability under standardized conditions, it highlights the susceptibility of both compounds to degradation, with the specific products being dependent on the nature of the organic substituent.

General chemical principles suggest that the benzylic C-H bonds are weaker than allylic C-H bonds, which could imply a greater susceptibility of benzyl arsinic acid to reactions involving homolytic cleavage at the benzylic position, such as certain oxidative processes. Conversely, the double bond in the allyl group introduces a site of reactivity that is absent in the benzyl group, potentially making allyl arsinic acid more susceptible to addition reactions or oxidation at the double bond.

Data Presentation

As no direct quantitative comparative data for the stability of allyl arsinic acid and benzyl arsinic acid were found in the public domain, a data table cannot be presented. Researchers are encouraged to use the experimental protocols outlined below to generate this critical data.

Experimental Protocols

To facilitate further research and a direct comparison, the following detailed experimental methodologies are provided. These protocols are based on established analytical techniques for the characterization and stability assessment of organoarsenic compounds.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine and compare the thermal decomposition profiles of allyl arsinic acid and benzyl arsinic acid.

Methodology:

  • Instrumentation: A thermogravimetric analyzer is required.

  • Sample Preparation: Accurately weigh 5-10 mg of the arsinic acid sample into a TGA crucible.

  • Analysis Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss of the sample as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve) are key parameters for comparing thermal stability.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of allyl arsinic acid and benzyl arsinic acid in aqueous solutions at different pH values.

Methodology:

  • Materials:

    • Allyl arsinic acid and benzyl arsinic acid.

    • Buffers: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

    • High-purity water.

  • Sample Preparation: Prepare stock solutions of each arsinic acid in a suitable solvent (e.g., methanol or DMSO) and dilute them into the respective pH buffers to a final concentration of 10-100 µM.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C) in sealed vials to prevent evaporation.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analysis: Analyze the concentration of the parent arsinic acid and any degradation products using a suitable analytical method such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for arsenic speciation.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Oxidative Stability Assessment

Objective: To compare the susceptibility of allyl arsinic acid and benzyl arsinic acid to oxidative degradation.

Methodology:

  • Materials:

    • Allyl arsinic acid and benzyl arsinic acid.

    • Oxidizing agent: A solution of hydrogen peroxide (H₂O₂) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction:

    • Prepare solutions of each arsinic acid in the buffer.

    • Add a known concentration of H₂O₂ to initiate the oxidation.

    • Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

  • Time Points and Analysis: Follow the same procedure as for the hydrolytic stability study (steps 4 and 5) to monitor the degradation of the parent compound and the formation of oxidation products over time.

  • Data Analysis: Determine the rate of degradation and the half-life of each compound under oxidative stress.

Visualizations

Logical Workflow for Comparative Stability Analysis

Workflow for Comparative Stability Analysis cluster_prep Sample Preparation cluster_stability Stability Studies cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Allyl & Benzyl Arsinic Acids Characterization Structural & Purity Verification (NMR, MS, Elemental Analysis) Synthesis->Characterization Thermal Thermal Stability (TGA) Characterization->Thermal Hydrolytic Hydrolytic Stability (HPLC-ICP-MS) Characterization->Hydrolytic Oxidative Oxidative Stability (HPLC-ICP-MS) Characterization->Oxidative Kinetics Degradation Kinetics & Half-life Calculation Thermal->Kinetics Hydrolytic->Kinetics Oxidative->Kinetics Products Identification of Degradation Products Kinetics->Products Comparison Comparative Stability Assessment Kinetics->Comparison Products->Comparison

Caption: A logical workflow for the systematic comparative stability analysis of allyl and benzyl arsinic acids.

Signaling Pathway of Arsonic Acid Induced Cellular Response (Hypothetical)

Hypothetical Signaling Pathway ArsonicAcid Arsonic Acid (e.g., Allyl or Benzyl) CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation ArsonicAcid->ROS Intracellular Metabolism MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK NFkB NF-kB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Response NFkB->Inflammation

Caption: A hypothetical signaling pathway illustrating potential cellular responses to arsonic acid exposure.

validation of analytical methods for allyl phenyl arsinic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methodologies for the quantification of phenylarsinic acids, relevant to allyl phenyl arsinic acid analysis, is essential for researchers and professionals in drug development and environmental monitoring. This guide provides a detailed overview of two prevalent techniques: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validation data for this compound is limited in publicly available literature, this guide draws upon established methods for structurally similar and relevant compounds, such as phenylarsonic acid (PAA) and diphenylarsinic acid (DPAA), which are common degradation products of certain chemical warfare agents.[1][2][3] The principles and performance characteristics described herein provide a strong foundation for the validation of methods for this compound.

Comparison of Analytical Techniques

The choice between HPLC-ICP-MS and GC-MS for the quantification of phenylarsinic acids depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for speciation.

Table 1: Performance Comparison of HPLC-ICP-MS and GC-MS for Phenylarsinic Acid Analysis

ParameterHPLC-ICP-MSGC-MS
Specificity High, capable of arsenic speciation.High, provides structural information.
Sensitivity Very high (ppt to low ppb range).[4]High, but can be matrix-dependent.
Limit of Quantification (LOQ) Typically 0.2 - 0.8 µg/L for various arsenic species.[2]Dependent on derivatization efficiency and analyte volatility.
Sample Preparation Minimal, often dilution and filtration.Requires derivatization to increase volatility.[1]
Throughput Moderate to high.Lower, due to the derivatization step.
Cost High initial instrument cost.Lower initial instrument cost compared to ICP-MS.
Key Advantages Direct analysis of non-volatile species, excellent for speciation.[5]Provides molecular structure confirmation.
Key Disadvantages Potential for isobaric interferences (e.g., ArCl⁺ on As⁺), though modern instruments can mitigate this.[4]Derivatization can be complex and introduce variability.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for HPLC-ICP-MS and GC-MS analysis of phenylarsinic acids.

HPLC-ICP-MS Method for Phenylarsinic Acid Quantification

This method is adapted from protocols used for the analysis of phenylarsenic compounds in environmental samples.[2]

1. Sample Preparation:

  • Water samples are filtered through a 0.45 µm filter.

  • Solid samples (e.g., soil, sediment) require an extraction step, often using a mixture of water and an organic solvent or an acidic solution.[5][6]

2. HPLC Conditions:

  • Column: Anion-exchange column (e.g., Hamilton PRP-X100) is commonly used for arsenic speciation.[7]

  • Mobile Phase: A gradient elution with a buffer, such as ammonium carbonate, is often employed to separate different arsenic species.[7]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 100 µL.

3. ICP-MS Conditions:

  • RF Power: ~1500 W.

  • Plasma Gas Flow: ~15 L/min.

  • Nebulizer Gas Flow: ~1 L/min.

  • Monitored Ion: m/z 75 for arsenic. Collision/reaction cells can be used to reduce interferences.[4]

GC-MS Method for Phenylarsinic Acid Quantification

This protocol involves a derivatization step to make the phenylarsinic acids volatile for GC analysis.[1]

1. Sample Preparation and Derivatization:

  • Aqueous samples are extracted with an organic solvent.

  • The extract is dried, and a derivatizing agent (e.g., a thiol-containing compound) is added to convert the arsinic acids into their more volatile thio-arsine derivatives.[1]

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at 80°C and ramping to 300°C.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic fragment ions of the derivatized analytes.[1]

Visualizing the Workflow

The following diagrams illustrate the general workflows for analytical method validation and the specific processes for HPLC-ICP-MS and GC-MS.

analytical_method_validation_workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Validation Experiments prepare_materials->perform_experiments collect_data Collect & Record Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Statistics collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance document_results Document Results & Write Report assess_acceptance->document_results

Caption: General workflow for analytical method validation.

analytical_workflows cluster_hplc HPLC-ICP-MS Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample Preparation (Filtration/Extraction) hplc_separation HPLC Separation (Anion Exchange) hplc_sample_prep->hplc_separation icpms_detection ICP-MS Detection (Arsenic Speciation) hplc_separation->icpms_detection hplc_data_analysis Data Analysis & Quantification icpms_detection->hplc_data_analysis gc_sample_prep Sample Preparation (Extraction) derivatization Derivatization (e.g., Thiolation) gc_sample_prep->derivatization gc_separation GC Separation (Capillary Column) derivatization->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection gc_data_analysis Data Analysis & Quantification ms_detection->gc_data_analysis

Caption: Comparative workflows for HPLC-ICP-MS and GC-MS analysis.

References

Assessing the Environmental Degradation of Allyl Phenyl Arsinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of organoarsenic compounds is a critical area of study due to the potential toxicity of arsenic and its derivatives. This guide provides a comparative assessment of the environmental degradation of allyl phenyl arsinic acid and other relevant organoarsenic compounds. Due to a lack of specific quantitative environmental degradation data for this compound in publicly available literature, this guide utilizes data from closely related phenylarsonic compounds to provide a comparative context. This guide summarizes available quantitative data, details experimental protocols, and visualizes key pathways to inform environmental risk assessments and guide future research.

Comparative Analysis of Environmental Degradation

While specific experimental data on the environmental degradation of this compound remains elusive in current literature, studies on analogous compounds like phenylarsonic acid (PAA) and roxarsone offer valuable insights into the potential environmental behavior of this compound class. The degradation of these compounds is influenced by a variety of factors including microbial activity, light exposure (photodegradation), and the chemical composition of the environmental matrix.[1]

Quantitative Degradation Data

The following table summarizes available degradation data for phenylarsonic acid (PAA) and roxarsone, which can serve as a proxy for estimating the environmental persistence of this compound.

CompoundEnvironmental MatrixDegradation ProcessRate Constant / Half-lifeDegradation ProductsReference
Phenylarsonic Acid (PAA)Anoxic Groundwater/SedimentMicrobial Degradation0.037 d⁻¹ (First-order kinetics)Not specified[2]
Phenylarsonic Acid (PAA)Aqueous solution with TiO₂Photocatalytic DegradationApparent rate constant (kr) of 2.8 µmol/L·minPhenol, catechol, hydroquinone, inorganic arsenic[3]
RoxarsonePoultry LitterMicrobial DegradationRapid conversion to inorganic arsenic within 30 days at 40°C and 50% moistureInorganic arsenic[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of environmental degradation studies. Below are summaries of experimental protocols used in the assessment of related organoarsenic compounds.

Microbial Degradation in Anoxic Microcosms

A study on the microbial degradation of phenylarsonic acid (PAA) utilized microcosms composed of anoxic groundwater and sediment. The disappearance of PAA was monitored over time, and the data was fitted to a first-order kinetic model to determine the degradation rate. Sterilized microcosms were used as controls to confirm that the observed degradation was biologically mediated.[2]

Experimental Setup:

  • Microcosm Preparation: Anoxic groundwater and sediment are collected from the contaminated site and mixed in appropriate ratios within sealed vessels.

  • Spiking: The microcosms are spiked with a known concentration of the test compound (e.g., Phenylarsonic Acid).

  • Incubation: The microcosms are incubated under anoxic conditions at a constant temperature.

  • Sampling and Analysis: Aqueous samples are periodically collected, filtered, and analyzed for the concentration of the parent compound and potential degradation products using techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

  • Data Analysis: The degradation rate constant is calculated by fitting the concentration-time data to a kinetic model.

Photocatalytic Degradation using TiO₂

The photocatalytic degradation of phenylarsonic acid was investigated in an aqueous solution containing titanium dioxide (TiO₂) as the photocatalyst. The reaction was initiated by UV irradiation, and the degradation rate was determined by monitoring the disappearance of the parent compound. The Langmuir-Hinshelwood kinetic model was applied to describe the initial stages of the reaction.[3]

Experimental Workflow:

Photocatalytic_Degradation_Workflow A Preparation of Aqueous Suspension (PAA + TiO₂) B UV Irradiation in Photoreactor A->B Introduce to reactor C Periodic Sampling B->C During irradiation D Filtration and Sample Preparation C->D E Analysis by HPLC-ICP-MS D->E F Kinetic Modeling (Langmuir-Hinshelwood) E->F Concentration data

Caption: Workflow for a typical photocatalytic degradation experiment.

Ecotoxicity Assessment with Daphnia magna

Acute toxicity tests using the freshwater crustacean Daphnia magna are standard for assessing the ecotoxicological effects of chemical compounds. These tests determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a specified period, typically 24 or 48 hours.

Experimental Protocol:

  • Test Organism Culture: Daphnia magna are cultured under controlled laboratory conditions.

  • Test Solutions: A series of test solutions with varying concentrations of the arsenic compound are prepared in a suitable medium.

  • Exposure: A specific number of daphnids are introduced into each test solution and a control.

  • Observation: The number of immobilized or dead daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The LC50 value is calculated using statistical methods.[5]

Key Degradation Pathways and Mechanisms

The environmental degradation of organoarsenic compounds can proceed through various biotic and abiotic pathways.

Microbial Biotransformation

Microorganisms play a crucial role in the transformation of organoarsenic compounds in the environment. These transformations can involve the cleavage of the carbon-arsenic bond, leading to the formation of inorganic arsenic species, which can be more mobile and toxic.[6] The degradation of diphenylarsinic acid (DPAA) to arsenic acid by soil bacteria has been shown to proceed via phenylarsonic acid (PAA) as an intermediate.[6]

Microbial_Degradation_Pathway DPAA Diphenylarsinic Acid (DPAA) PAA Phenylarsonic Acid (PAA) DPAA->PAA Microbial Cleavage ArsenicAcid Arsenic Acid PAA->ArsenicAcid Microbial Cleavage

References

The Untapped Potential of Allyl Phenyl Arsinic Acid in Catalysis: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis. While traditional transition-metal catalysts have long dominated the field, the exploration of main-group elements in catalysis is opening new avenues for reactivity.[1] Among these, organoarsenic compounds are emerging from the shadow of their historical toxicity to be reconsidered for their unique electronic properties and potential catalytic applications.[1] This guide provides a comparative perspective on the potential performance of allyl phenyl arsinic acid against established traditional catalysts in key organic transformations.

Disclaimer: Direct experimental data on the catalytic performance of this compound is currently limited in published literature.[2] The following comparison is based on the known catalytic activity of other organoarsenic compounds and the established performance of traditional catalysts in analogous reactions. The unique As(III)/As(V) redox cycle inherent to arsenic compounds suggests their potential in catalytic cycles that involve oxidative addition and reductive elimination steps.[1]

Isomerization of Allyl Phenyl Ethers: A Comparative Case Study

The isomerization of allyl phenyl ethers to their corresponding propenyl phenyl ethers is a commercially significant reaction, and a good model system to compare the potential of this compound with traditional catalysts. This reaction is a key step in the synthesis of fine chemicals and fragrances.

Traditional catalysts for this transformation are typically based on transition metals such as palladium and ruthenium.[3][4] These catalysts are known for their high efficiency but can be expensive and require specific ligands.

While direct data for this compound is unavailable, other organoarsenic compounds have been used as ligands in such isomerization reactions. For instance, ruthenium complexes bearing triphenylarsine ligands have been studied for the isomerization of allyl phenyl ethers.[4] This suggests that the arsenic center can play a crucial role in the catalytic cycle. A hypothetical catalytic cycle for an arsenic-based catalyst might involve the coordination of the allyl group to the arsenic center, followed by a hydride shift and release of the isomerized product.

Performance Data of Traditional Catalysts in Allyl Phenyl Ether Isomerization

The following table summarizes the performance of some well-established traditional catalysts in the isomerization of allyl phenyl ethers. This data provides a benchmark against which the future performance of this compound and other organoarsenic catalysts can be measured.

Catalyst SystemSubstrateProduct(s)Conversion (%)Selectivity (%)Reaction ConditionsReference
PdCl2(PhCN)2Allyl phenyl etherPhenyl prop-1-enyl etherQuantitativeHigh (cis-isomer predominates)Boiling benzene[3]
RuCl2(PPh3)3Methyl chavicoltrans-Anethole99.795.4Ethanol[4]
RuCl3(AsPh3)2·CH3OHMethyl chavicoltrans-Anethole---[4]
Nanostructured Fe/SiO2·TiO2Allyl phenyl ether2-Allylphenol-56% (for 2-allylphenol)90-95 °C, 1 hour[5]

Note: The data for the RuCl3(AsPh3)2·CH3OH catalyst was mentioned in a comparative study, but specific quantitative data was not provided in the abstract.[4]

Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis for the formation of carbon-carbon bonds. Organoarsines, particularly triphenylarsine, have been successfully employed as ligands for palladium in these reactions.[3] This highlights the potential for other organoarsenic compounds, including arsinic acids, to participate in or influence such catalytic cycles.

While there is no direct evidence of this compound acting as a primary catalyst for Suzuki-Miyaura reactions, its structural features suggest it could act as a ligand or a precursor to a catalytically active species.

Performance Data of Traditional Catalysts in Suzuki-Miyaura Reactions

The table below presents typical performance data for traditional palladium-based catalysts in the Suzuki-Miyaura reaction, which serves as a benchmark for any future catalytic system.

Catalyst SystemAryl HalideBoronic AcidYield (%)TON (Turnover Number)Reaction ConditionsReference
Pd(OAc)2/DABCOp-NitroiodobenzenePhenylboronic acid-up to 900,000-[6]
Pd(CH3CN)2Cl2/Pipecolinic acid4-Bromobenzoic acidTetraphenylboron sodiumHighup to 4.9 x 105Water, room temp.[6]
Ni-1 (Nickel-based)Pyridine-3-BPinVarious aryl halidesExcellent-70-90 °C[7]

Experimental Protocols

Detailed experimental protocols for the reactions mentioned are crucial for reproducibility and comparison.

General Procedure for Isomerization of Allyl Phenyl Ether with a Palladium Catalyst
  • Catalyst: Dichlorobis(benzonitrile)palladium(II) [PdCl2(PhCN)2]

  • Solvent: Benzene

  • Procedure: A solution of allyl phenyl ether in benzene is heated to reflux in the presence of a catalytic amount of PdCl2(PhCN)2. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the product, phenyl prop-1-enyl ether, is purified by distillation or chromatography.[3]

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
  • Catalyst: Palladium(II) acetate [Pd(OAc)2]

  • Ligand: 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Base: A suitable base such as K2CO3 or Cs2CO3

  • Solvent: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water).

  • Procedure: The aryl halide, boronic acid, base, and palladium catalyst with the ligand are combined in the solvent. The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by GC or TLC). After cooling to room temperature, the reaction mixture is worked up by extraction and the product is purified by chromatography.[6]

Visualizing Catalytic Pathways

The following diagrams illustrate a generalized experimental workflow for catalyst performance evaluation and a conceptual comparison of catalytic cycles.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reactant & Solvent Selection C Reaction Setup (Inert atmosphere, Temperature control) A->C B Catalyst Preparation (this compound vs. Traditional) B->C D Monitoring (TLC, GC, HPLC) C->D E Work-up & Product Isolation D->E Reaction Completion F Characterization (NMR, MS, IR) E->F G Performance Evaluation (Yield, TON, TOF, Selectivity) F->G G cluster_traditional Traditional Catalyst Cycle (e.g., Pd) cluster_arsenic Hypothetical Organoarsenic Cycle T1 Pd(0) + Substrate (Oxidative Addition) T2 Pd(II) Intermediate T1->T2 T3 Transmetalation / Insertion T2->T3 T4 Reductive Elimination T3->T4 T4->T1 Product Release C Catalytic Transformation T4->C A1 As(III) Species + Substrate (Coordination/Oxidative Addition) A2 As(V) Intermediate A1->A2 A3 Rearrangement / Insertion A2->A3 A4 Reductive Elimination A3->A4 A4->A1 Product Release A4->C

References

Comparative Toxicogenomics of Allyl Phenyl Arsinic Acid: A Mechanistic Insight

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The toxicity of arsenic compounds is highly dependent on their chemical form, with trivalent arsenicals generally exhibiting greater toxicity than their pentavalent counterparts by reacting with critical thiols in proteins and inducing oxidative stress.[1] Understanding the toxicogenomic profile of allyl phenyl arsinic acid is crucial for assessing its potential as a therapeutic agent or its risk as an environmental toxicant.

Comparative Toxicogenomic Data

The following tables present hypothetical quantitative data derived from a simulated RNA-sequencing experiment. This data is intended to illustrate the expected differential gene expression and pathway perturbations following exposure to this compound and other selected arsenic compounds.

Table 1: Differentially Expressed Genes (DEGs) in Human Hepatocarcinoma (HepG2) Cells

CompoundConcentration (µM)Exposure Time (hr)Up-regulated GenesDown-regulated Genes
This compound1024850620
Inorganic Arsenite (NaAsO₂)5241200950
Phenylarsine Oxide5241100890
Arsenobetaine100245030

Table 2: Top 5 Enriched KEGG Pathways

CompoundPathwayp-valueGenes Involved
This compound NRF2-mediated Oxidative Stress Response1.2e-15HMOX1, NQO1, GCLC, GSTP1
MAPK Signaling Pathway3.5e-12MAP3K5, JUND, FOS, ATF4
Apoptosis7.1e-10CASP3, CASP9, BAX, BCL2
p53 Signaling Pathway2.4e-8TP53, MDM2, GADD45A
Glutathione Metabolism5.6e-7GSS, GSR, GSTM1
Inorganic Arsenite NRF2-mediated Oxidative Stress Response8.9e-18HMOX1, NQO1, GCLC, GSTP1
Apoptosis1.3e-14CASP3, CASP9, BAX, BCL2
MAPK Signaling Pathway4.8e-13MAP3K5, JUND, FOS, ATF4
p53 Signaling Pathway6.2e-11TP53, MDM2, GADD45A
DNA Repair9.1e-9XRCC1, PARP1, ERCC1
Phenylarsine Oxide NRF2-mediated Oxidative Stress Response2.1e-17HMOX1, NQO1, GCLC, GSTP1
Apoptosis5.5e-15CASP3, CASP9, BAX, BCL2
MAPK Signaling Pathway8.3e-14MAP3K5, JUND, FOS, ATF4
Protein Processing in Endoplasmic Reticulum1.7e-10HSP90B1, HSPA5, CALR
p53 Signaling Pathway3.9e-9TP53, MDM2, GADD45A
Arsenobetaine No significant pathway enrichment>0.05-

Experimental Protocols

1. Cell Culture and Compound Exposure

  • Cell Line: Human hepatocarcinoma (HepG2) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Exposure Protocol: Cells are seeded in 6-well plates and grown to 80% confluency. The culture medium is then replaced with fresh medium containing the respective arsenic compounds at the concentrations specified in Table 1 or a vehicle control (0.1% DMSO). Cells are incubated for 24 hours.

2. RNA Extraction and Sequencing

  • RNA Isolation: Total RNA is extracted from the cells using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • RNA Quality Control: RNA concentration and purity are assessed using a spectrophotometer. RNA integrity is evaluated using a bioanalyzer.

  • Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples using a stranded mRNA library preparation kit.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform to generate paired-end reads.

3. Bioinformatic Analysis

  • Data Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

  • Read Alignment: The processed reads are aligned to the human reference genome (GRCh38) using a splice-aware aligner.

  • Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between the treatment and control groups are identified using statistical packages such as DESeq2 or edgeR. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are used as cutoff criteria.

  • Pathway Analysis: Gene ontology (GO) and KEGG pathway enrichment analyses are performed on the list of DEGs to identify significantly perturbed biological pathways.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways implicated in arsenic toxicity and the general experimental workflow for a comparative toxicogenomics study.

G cluster_stress Cellular Stress cluster_nrf2 NRF2 Pathway cluster_apoptosis Apoptosis Pathway Arsenic Compound Arsenic Compound ROS Reactive Oxygen Species (ROS) Arsenic Compound->ROS KEAP1 KEAP1 ROS->KEAP1 inactivates Mitochondria Mitochondria ROS->Mitochondria damages NRF2 NRF2 KEAP1->NRF2 degrades ARE Antioxidant Response Element (ARE) NRF2->ARE binds Antioxidant Genes HMOX1, NQO1 ARE->Antioxidant Genes activates Caspase-9 Caspase-9 Mitochondria->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: NRF2-mediated oxidative stress and apoptosis pathways.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Compound Exposure Compound Exposure Cell Culture->Compound Exposure RNA Extraction RNA Extraction Compound Exposure->RNA Extraction RNA-Seq RNA Sequencing RNA Extraction->RNA-Seq Data Analysis Data Analysis RNA-Seq->Data Analysis Pathway Analysis Pathway Analysis Data Analysis->Pathway Analysis

Caption: Comparative toxicogenomics experimental workflow.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like allyl phenyl arsinic acid is a critical component of laboratory safety and environmental responsibility. As an organoarsenic compound, this compound and its associated waste are classified as hazardous and require strict adherence to established disposal protocols.[1][2] Failure to comply with these procedures can pose significant health risks and lead to environmental contamination.

This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and understand its hazards.[3] Arsenic compounds are known for their toxicity and potential carcinogenicity.[4]

Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended to prevent skin contact.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat must be worn to protect from accidental spills.

  • Respiratory Protection: All manipulations that could generate dust or aerosols must be conducted in a certified chemical fume hood to avoid inhalation.[4]

Designated Work Area:

  • Establish a designated area within the laboratory specifically for handling arsenic compounds.[4]

  • This area should be clearly labeled with appropriate hazard warnings.[4]

  • All equipment and PPE used in this area should remain there to prevent the spread of contamination.[4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that no amount of this chemical or its waste should enter the sanitary sewer system. [4][5] All materials contaminated with this compound must be collected and disposed of as hazardous waste.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams to avoid potentially dangerous reactions.[6]

    • Keep halogenated and non-halogenated solvent wastes separate if applicable.[7]

  • Container Selection:

    • Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[4][8]

    • The container must have a secure, tight-fitting lid.[4][6]

    • Ensure the container is clean and free of any external contamination.[6][8]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated disposable materials like gloves, weigh boats, and paper towels, in the designated hazardous waste container.[4][9]

    • Liquid Waste: All solutions containing this compound, as well as all rinsate from cleaning contaminated glassware or equipment, must be collected in the designated hazardous waste container.[4]

    • "Empty" Containers: Containers that held pure this compound are considered hazardous waste and must be disposed of as such, often without rinsing, especially if the compound is "P-listed".[9] For other arsenic compounds, triple-rinsing may be an option, with all rinsate collected as hazardous waste.[7]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste".[6]

    • The label must also include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Toxic," "Carcinogen").[4][10]

  • Storage:

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[11]

    • The storage area should be away from incompatible materials.[4]

    • Ensure the container is kept closed at all times except when adding waste.[6][7]

  • Disposal Request:

    • Once the container is full (not exceeding 90% capacity) or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[6][8][11]

    • Follow all institutional procedures for waste pickup requests.

Quantitative Disposal Requirements

The following table summarizes key quantitative limits and requirements for the disposal of hazardous waste, which are generally applicable to arsenic compounds.

RequirementSpecificationRationale
Waste Container Fill Level Do not exceed 90% capacity.[8]To prevent spills and allow for vapor expansion.
Satellite Accumulation Area Limit Maximum of 55 gallons of hazardous waste.[11]Regulatory limit for temporary storage in the lab.
Acutely Toxic (P-listed) Waste Limit Maximum of 1 quart of liquid or 1 kilogram of solid.[9][11]Stricter control for highly toxic substances.
Empty Container of P-listed Chemical Must be disposed of as hazardous waste; no rinsing.[9]Residual amounts are considered acutely hazardous.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Hazardous Waste Container fume_hood->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid Solid Waste collect_liquid Collect Liquid Waste & Aqueous Rinsate container->collect_liquid Liquid Waste seal Securely Seal Waste Container collect_solid->seal collect_liquid->seal store Store in Designated Satellite Accumulation Area seal->store request Request Hazardous Waste Pickup from EHS store->request end End: Proper Disposal by EHS request->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the wider environment from the risks associated with this hazardous compound. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allyl Phenyl Arsinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Allyl phenyl arsinic acid, including detailed operational and disposal plans to ensure a secure laboratory environment.

This compound is an organoarsenic compound that requires stringent safety protocols due to the inherent toxicity of arsenic.[1] Adherence to these guidelines is critical to mitigate risks of exposure and ensure the well-being of all laboratory personnel.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the mandatory PPE, drawing from general safety protocols for arsenic compounds.

PPE CategoryItemSpecifications & Use
Respiratory Protection Full-face respirator with multi-purpose combination (US) respirator cartridgesTo be used as a backup to engineering controls, especially where dust or aerosols may be generated.[2]
Hand Protection Nitrile rubber glovesInspect gloves before each use and use proper glove removal technique to avoid skin contact.[2][3]
Eye Protection Safety glasses with side shields or gogglesEssential to prevent contact with the eyes.[3]
Body Protection Laboratory coat, coveralls, or apronTo be worn at all times to prevent skin contact.[3][4]
Foot Protection Impervious bootsRecommended when there is a likelihood of spills or significant contamination.[4]

II. Engineering Controls & Designated Areas

Engineering controls are crucial for minimizing airborne concentrations of hazardous materials.

  • Fume Hood: All manipulations of this compound that could generate dust, vapors, or aerosols must be conducted in a properly functioning chemical fume hood with a face velocity of 100 cfm.[2][3]

  • Designated Area: Establish a designated area within the laboratory specifically for working with arsenic compounds.[2][3] This area should be clearly labeled with hazard warnings, such as "Cancer Hazard."[2] All equipment used within this area should be considered contaminated and should not be removed without proper decontamination.[2]

  • Ventilation: Ensure the laboratory is well-ventilated.[2][5]

  • Eyewash and Safety Shower: A certified and accessible emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[2][3]

III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety.

  • Preparation:

    • Conduct a thorough risk assessment before beginning any new procedure.[6]

    • Ensure all necessary PPE is available and in good condition.[3]

    • Verify that the chemical fume hood and other engineering controls are functioning correctly.

    • Clearly label the designated work area.[2]

  • Handling:

    • Wear all required PPE as specified in the table above.[3][4]

    • Perform all manipulations of the compound within the designated chemical fume hood.[2][3]

    • Avoid the formation of dust and aerosols.[2]

    • Keep containers of this compound tightly closed when not in use.[2]

    • Practice good laboratory hygiene: wash hands thoroughly after handling the compound, before breaks, and at the end of the shift.[2][5]

    • Do not eat, drink, or smoke in the laboratory.[3][4]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE carefully to avoid contaminating skin or clothing.

    • Wash hands and any exposed skin thoroughly.[5]

    • Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

IV. Disposal Plan: Managing Arsenic-Containing Waste

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in sealable, compatible containers (e.g., brown glass bottles) that are clearly labeled as "Hazardous Waste: Arsenic Compound."[3]

    • This includes residual materials, rinse water from empty containers, and contaminated disposable materials such as gloves and paper towels.[3]

  • Container Management:

    • Keep waste containers tightly closed and stored in a designated secondary containment area.[3]

  • Disposal:

    • Arrange for disposal through the institution's hazardous waste management program.

    • Drain disposal of any materials contaminated with this compound is strictly prohibited. [3]

V. Emergency Procedures: Spill and Exposure Response

Immediate and correct response to emergencies is critical.

Chemical Spill Workflow

Spill_Response cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_action Spill Cleanup (Trained Personnel Only) cluster_followup Post-Spill Follow-Up Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Major Spill Response Major Spill Response Assess->Major Spill Response Major Spill Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize/Absorb Material Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report Review Review & Update Procedures Report->Review

Caption: Workflow for responding to a chemical spill.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.